5-Bromo-4-methoxy-2-(methylthio)pyrimidine
Description
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Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARIZHUDBYVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511816 | |
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81560-09-0 | |
| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Versatile Building Block in Medicinal Chemistry
CAS Number: 81560-09-0
This technical guide provides an in-depth overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper extrapolates its potential applications and synthetic utility based on the well-established chemistry of pyrimidine derivatives.
Compound Profile and Physicochemical Data
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules.[1][2] Its structure incorporates several key functional groups: a pyrimidine ring, a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position. These features make it a valuable intermediate for chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81560-09-0 |
| Molecular Formula | C₆H₇BrN₂OS |
| Molecular Weight | 235.10 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Soluble in common organic solvents |
The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the foundation of a wide array of therapeutic agents.[3][4] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the various positions on the ring can be substituted to modulate the compound's steric, electronic, and pharmacokinetic properties. The presence of a bromine atom, as in the title compound, provides a reactive handle for introducing further molecular diversity through cross-coupling reactions.[3]
Synthesis and Synthetic Applications
Caption: Conceptual synthetic pathway for this compound.
The primary utility of this compound in drug development lies in its role as a versatile synthetic intermediate. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the bromopyrimidine and various boronic acids or esters. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Table 2: General Experimental Protocol for Suzuki-Miyaura Coupling
| Component | General Conditions |
| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Boronic acid/ester (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) or other Pd catalyst/ligand systems |
| Base | K₂CO₃ (2.0 eq) or other suitable base |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Workup | Aqueous extraction followed by purification via column chromatography |
Note: This is a generalized protocol; specific conditions may require optimization.[6][7]
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidine derivatives. These products are valuable intermediates for further transformations.[3]
Caption: Workflow for the Sonogashira coupling of this compound.
Table 3: General Experimental Protocol for Sonogashira Coupling
| Component | General Conditions |
| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Terminal alkyne (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (2-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Workup | Aqueous extraction and purification by column chromatography |
Note: This is a generalized protocol; specific conditions may require optimization.[8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds.[10][11] This reaction would couple the bromopyrimidine with a primary or secondary amine to synthesize 5-aminopyrimidine derivatives, which are prevalent in biologically active compounds.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Table 4: General Experimental Protocol for Buchwald-Hartwig Amination
| Component | General Conditions |
| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Amine (1.2 eq) |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | XPhos, SPhos, BINAP, or other phosphine ligands (2-10 mol%) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Workup | Quenching with water, extraction, and purification via column chromatography |
Note: This is a generalized protocol; specific conditions may require optimization.[12][13]
Conclusion
This compound is a strategically functionalized heterocyclic compound with considerable potential as a building block in the synthesis of novel chemical entities for drug discovery. Its pyrimidine core is a well-validated scaffold in medicinal chemistry, and the presence of a bromine atom allows for extensive diversification through modern cross-coupling methodologies. The general protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to explore the synthetic utility of this compound in the development of new therapeutic agents.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS Number: 81560-09-0). Due to the limited availability of public data for this specific compound, this document also includes comparative data from structurally similar pyrimidine derivatives to offer a broader context for researchers.
Core Physicochemical Data
Quantitative experimental data for this compound is not extensively available in the public domain. The table below summarizes the available information for the target compound and provides a comparison with related molecules.
| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-4-chloro-2-(methylthio)pyrimidine |
| CAS Number | 81560-09-0[1] | 50593-92-5 | 63810-78-6 |
| Molecular Formula | C₆H₇BrN₂OS | C₆H₅BrN₂O₂S | C₅H₄BrClN₂S |
| Molecular Weight | 235.10 g/mol | 249.09 g/mol | 239.52 g/mol |
| Melting Point | 80 - 90 °C[1] | 158-162 °C (decomposes) | 45 - 49 °C |
| Boiling Point | No data available[1] | No data available | No data available |
| Solubility | No data available | Very low aqueous solubility[2] | No data available |
| pKa | No data available | Predicted: 1.31 ± 0.10[2] | No data available |
| logP | No data available | No data available | No data available |
Experimental Protocols
General Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel pyrimidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be essential.
-
Sample Preparation: A small sample (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Signals:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methylthio (-SCH₃) protons.
-
A singlet for the proton on the pyrimidine ring.
-
-
Expected ¹³C NMR Signals: Distinct signals for each of the six carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common methods.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Biological Activity and Signaling Pathways
There is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have been shown to exhibit a wide range of activities, including anticancer, antiviral, and antibacterial properties.[3][4][5][6][7] The biological effects are highly dependent on the nature and position of the substituents on the pyrimidine ring.[6]
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound. While a melting point has been reported, other key properties such as boiling point, solubility, pKa, and logP remain undetermined. Furthermore, specific experimental protocols for its synthesis and detailed biological studies are lacking in publicly accessible literature. The provided information on related compounds and general analytical methodologies is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of novel pyrimidine derivatives.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
Elucidating the Structure of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to predict its spectroscopic characteristics and outlines detailed methodologies for its synthesis and analysis.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data based on the analysis of similar pyrimidine derivatives, such as 5-bromo-2-chloro-4-methoxypyrimidine and 5-methoxy-2-methylthiopyrimidine.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~2.6 | Singlet | 3H | -SCH₃ |
Note: The chemical shift of the pyrimidine proton (H-6) is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy and methylthio groups. The methoxy and methylthio protons are expected to appear as sharp singlets in the upfield region.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C-4 |
| ~168 | C-2 |
| ~159 | C-6 |
| ~108 | C-5 |
| ~56 | -OCH₃ |
| ~14 | -SCH₃ |
Note: The carbon atoms directly attached to the nitrogen and oxygen atoms (C-2, C-4, C-6) are expected to be the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[1]
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M]⁺ | Molecular ion |
| [M+2]⁺ | Isotope peak due to Bromine |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from a readily available precursor, 5-bromo-2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves two key steps: chlorination followed by nucleophilic substitution with methoxide.
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthesis and the key spectroscopic techniques required for structural elucidation.
Synthesis Protocol
Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine [3]
-
To a flask containing 5-bromo-2-(methylthio)pyrimidin-4(3H)-one, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 5-bromo-4-chloro-2-(methylthio)pyrimidine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to obtain the final product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum on a standard NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS) [4]
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (for GC-MS analysis).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic isotopic pattern of the bromine atom to confirm the molecular weight and elemental composition.
Logical Workflow for Structure Elucidation
The process of confirming the structure of a novel or uncharacterized compound like this compound follows a logical progression of synthesis and analysis.
This guide provides a robust framework for the synthesis and structural characterization of this compound. By following these detailed protocols and comparing the acquired data with the predicted values, researchers can confidently confirm the structure of this versatile chemical building block.
References
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for an audience with a technical background in chemistry and drug development.
Core Compound Properties
This compound is a substituted pyrimidine, a class of compounds that are foundational in many biological processes and pharmaceutical agents. The unique arrangement of its functional groups—a reactive bromine atom, a methoxy group, and a methylthio group—makes it a versatile scaffold for the synthesis of more complex molecules.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂OS | [1] |
| Molecular Weight | 235.10 g/mol | [1] |
| CAS Number | 81560-09-0 | [1] |
| Canonical SMILES | CSC1=NC=C(Br)C(OC)=N1 | [1] |
Synthesis and Reactivity
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the known reactivity of similar 2-chloropyrimidines.[2][3]
Reaction:
Starting Material: 5-Bromo-2-chloro-4-methoxypyrimidine Reagent: Sodium thiomethoxide (or methyl mercaptan with a base) Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) Temperature: Room temperature to mild heating (e.g., 50-80 °C)
Procedure:
-
Reaction Setup: To a solution of 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1-1.2 equivalents) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is characterized by the presence of multiple functional groups that can be selectively manipulated.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at this position, making it a valuable building block for creating libraries of diverse compounds for drug discovery.
-
Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation alters the electronic properties of the pyrimidine ring and can also create a good leaving group for subsequent nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution: While the methoxy group at the 4-position is generally less reactive towards nucleophilic substitution than a halogen, under certain conditions, it could potentially be displaced by strong nucleophiles.
These reactive handles make this compound a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology and immunology.[4][6]
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation and further functionalization of this compound.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Role in a Signaling Pathway
Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a simplified, hypothetical role of a derivative of this compound in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for selective functionalization, making it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The experimental protocols and pathways described in this guide, based on the established chemistry of similar compounds, provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Technical Guide: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
Abstract
This document provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and synthetic organic chemistry. Pyrimidine scaffolds are foundational in numerous biologically active compounds, including antiviral and anticancer agents, making their derivatives valuable building blocks for drug discovery.[1][2][3] This guide consolidates available data on its chemical properties, presents a detailed, plausible synthetic protocol based on established chemical transformations of related pyrimidines, and contextualizes its potential applications within the broader landscape of pyrimidine-based drug development.
Chemical Identity and Properties
This compound, also referred to by its IUPAC name, belongs to the halogenated pyrimidine class. The presence of bromo, methoxy, and methylthio functional groups at specific positions on the pyrimidine core makes it a versatile intermediate for further chemical modification.[4] These reactive sites allow for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of complex molecules.[4][5]
Table 1: Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| Synonyms | 5-bromo-4-methoxy-2-methylsulfanylpyrimidine | Internal Nomenclature |
| CAS Number | 81560-09-0 | [6] |
| Molecular Formula | C₆H₇BrN₂OS | Calculated |
| Molecular Weight | 235.10 g/mol | Calculated |
| Appearance | Solid (predicted) | Analog Data |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DMF, Chloroform) | Analog Data |
Note: Physical property data for this specific compound is not widely published. Data is inferred from chemically similar pyrimidine derivatives.
Synthetic Methodology
Experimental Protocol
Step 1: Chlorination of 5-bromo-2-(methylthio)pyrimidin-4(3H)-one
This initial step converts the pyrimidinone into a more reactive 4-chloro intermediate, which serves as an excellent leaving group for subsequent nucleophilic substitution.[4]
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 5-bromo-2-(methylthio)pyrimidin-4(3H)-one.
-
Reagent Addition: Phosphorus oxychloride (POCl₃, ~5 equivalents) is added to the flask, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline (~0.1 equivalents) to facilitate the reaction.[4]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred vigorously for 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice. The resulting precipitate, 5-bromo-4-chloro-2-(methylthio)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Nucleophilic Substitution with Sodium Methoxide
The 4-chloro group of the intermediate is displaced by a methoxy group to yield the final product.
-
Reagent Preparation: A solution of sodium methoxide is prepared by carefully dissolving sodium metal (~1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The crude 5-bromo-4-chloro-2-(methylthio)pyrimidine from Step 1 is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature.
-
Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the chloro-intermediate.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Biological Context and Applications
Specific biological activity or signaling pathway involvement for this compound has not been documented. However, the pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2][3]
Derivatives of pyrimidine are known to exhibit significant biological activities, including:
-
Anticancer Properties: As inhibitors of enzymes like thymidylate synthase and various kinases, which are critical for cancer cell proliferation.[5][7]
-
Antiviral Activity: Forming the core of nucleoside analogs that interfere with viral replication.[1]
-
Antimicrobial Effects: Showing activity against a range of bacterial strains.[1]
This compound is best considered a versatile chemical building block.[1][4] Its functional groups allow for its use in structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize the biological activity of a lead compound.[1] For example, the bromine atom at the 5-position is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or amino groups.
Visualized Workflows
The following diagrams illustrate the proposed logical flow for the synthesis and potential application of this compound in a research context.
Caption: Proposed two-step synthesis workflow for the target compound.
Caption: Application in medicinal chemistry for generating derivative libraries.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 5-bromo-4-(methylthio)- | 14001-68-4 | Benchchem [benchchem.com]
- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 6. 81560-09-0|this compound|BLD Pharm [bldpharm.com]
- 7. jocpr.com [jocpr.com]
A Technical Guide to the Solubility of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its inferred solubility based on structural analogs and provides detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide range of pharmaceuticals. The substituents—a bromo group at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position—are critical in defining the molecule's physicochemical properties, including its solubility, which in turn influences its behavior in biological systems and its suitability for therapeutic applications.
Expected Solubility Profile
-
Lipophilicity: The presence of a bromo group and a methylthio group, along with the overall aromatic system, suggests that the molecule is likely to be lipophilic ("fat-loving"). This characteristic generally leads to poor solubility in aqueous solutions.
-
Polarity: The methoxy group and the nitrogen atoms in the pyrimidine ring introduce some polarity. However, the molecule lacks significant hydrogen bond donor capabilities, which are crucial for high water solubility.
-
Crystalline Structure: Many similar small organic molecules exist as stable crystalline solids. The energy required to break the crystal lattice for the molecule to dissolve in a solvent can be substantial, further contributing to low solubility.
Given these features, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various solvents and at different temperatures has not been reported in publicly accessible literature. Researchers are encouraged to perform experimental solubility studies to determine these values. The following table is provided as a template for recording such experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
For a compound with expected low aqueous solubility, two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[1]
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for this determination.[2]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial. Ensure that there is undissolved solid material present.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2]
-
Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[3][4] A calibration curve of the compound in the same solvent system must be prepared to accurately determine the concentration.
Kinetic Solubility (Non-Equilibrium Method)
Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically in DMSO), begins to precipitate when diluted into an aqueous buffer. This method is high-throughput and often used in early drug discovery.[5]
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:
-
Nephelometry: Measures the light scattering caused by insoluble particles.[5]
-
UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration in the supernatant is measured by UV absorbance.[6][7]
-
HPLC: Similar to the UV-Vis method but offers greater specificity and sensitivity.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests it is likely a poorly water-soluble compound. For researchers and drug development professionals, direct experimental determination of both thermodynamic and kinetic solubility is crucial. The protocols and workflow provided in this guide offer a robust framework for obtaining this critical physicochemical data, which is essential for advancing the study and application of this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. evotec.com [evotec.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Technical Guide
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2] Pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]
5-Bromo-4-methoxy-2-(methylthio)pyrimidine incorporates several key functional groups that suggest significant potential as a versatile building block in drug discovery. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, the methoxy group at the 4-position can influence solubility and binding interactions, and the methylthio group at the 2-position can be a site for further modification or can contribute to biological activity. This guide will explore the potential of this compound based on the established chemistry and biology of its structural analogues.
Physicochemical Properties and Proposed Synthesis
While experimental data is unavailable, the physicochemical properties of this compound can be predicted. These properties are crucial for assessing its potential as a drug candidate, including its solubility, lipophilicity, and metabolic stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₆H₇BrN₂OS |
| Molecular Weight | 235.10 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Proposed Synthetic Route
A plausible synthetic route to this compound can be conceptualized starting from commercially available pyrimidine precursors. A potential multi-step synthesis is outlined below, involving sequential halogenation, methoxylation, and introduction of the methylthio group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a hypothetical procedure based on standard organic chemistry transformations for pyrimidine derivatives.
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,4-dichloropyrimidine.
Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C and add a solution of sodium methoxide (1.1 eq) in methanol dropwise. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in 2,4-dichloropyrimidines.[5]
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 5-bromo-2-chloro-4-methoxypyrimidine.
Step 3: Synthesis of this compound
-
To a solution of 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add sodium thiomethoxide (NaSMe) (1.2 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, this compound.
Potential Research Applications in Drug Discovery
The structural features of this compound suggest its utility as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Kinase Inhibitors for Anticancer Therapy
Substituted pyrimidines are a well-established class of kinase inhibitors.[2] The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the pyrimidine ring can be tailored to achieve potency and selectivity for specific kinase targets. The bromine atom at the 5-position is particularly valuable as it allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[6] Many kinase inhibitors feature a biaryl structure, which can be readily accessed from this bromo-pyrimidine intermediate.
Caption: Inhibition of the MAPK/ERK signaling pathway by a potential pyrimidine-based kinase inhibitor.
Table 2: Kinase Inhibitory Activity of Related Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(Phenylamino)quinazolines | EGFR | < 1 | [7] |
| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5 - 10 | [7] |
| Trisubstituted Morpholinopyrimidines | PI3K | 1.5-3 times more potent than ZSTK474 | [8][9] |
Antimicrobial Agents
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4][10] The thiopyrimidine moiety, in particular, has been associated with potent antimicrobial effects.[11] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. This compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as novel anti-infective agents.
Table 3: Antimicrobial Activity of Related Thiopyrimidine Derivatives
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
| 2-(Benzylthio)pyrimidines | S. aureus | 125 | [11] |
| 2-(Benzimidazolylmethylthio)pyrimidines | E. coli | 500 | [11] |
| 4,6-Diaryl-2-alkyl thiopyrimidines | E. coli, P. aeruginosa | Significant activity | [10] |
| 4,6-Diaryl-2-alkyl thiopyrimidines | Penicillium sp. | Potent activity | [10] |
Illustrative Experimental Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
-
Reagents and Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plate
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in CAMHB in the wells of the microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
While this compound remains a largely unexplored chemical entity, the extensive research on related pyrimidine derivatives provides a strong rationale for its investigation as a versatile scaffold in medicinal chemistry. Its functional handles offer numerous possibilities for synthetic diversification, particularly through cross-coupling reactions at the 5-position. The potential for this compound and its derivatives to act as kinase inhibitors or antimicrobial agents warrants further investigation. The synthetic and screening protocols outlined in this guide provide a framework for initiating such research endeavors. The exploration of this and similar novel pyrimidine structures will undoubtedly contribute to the ongoing development of new and effective therapeutic agents.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
5-Bromo-4-methoxy-2-(methylthio)pyrimidine: An In-depth Technical Guide for Heterocyclic Chemistry
This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. The pyrimidine scaffold is a privileged structure found in a vast array of biologically active compounds, including approved pharmaceuticals.[1] The strategic placement of a bromine atom, a methoxy group, and a methylthio group on the pyrimidine ring offers multiple reactive sites for diversification, making it an attractive starting material for the construction of compound libraries for drug discovery and agrochemical research.[2][3]
This guide details the physicochemical properties, synthesis, reactivity, and potential applications of this building block, with a focus on providing practical experimental protocols and clear data presentation.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound and a closely related compound is provided below. It is important to note that while some data for the title compound is available, other values are predicted or inferred from similar structures.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂OS | N/A |
| Molecular Weight | 235.10 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 63-68 °C (for 5-Bromo-2-(methylthio)pyrimidine) | [4] |
| Boiling Point | ~309.5 °C (predicted for a similar structure) | [5] |
| CAS Number | Not available | N/A |
Synthesis of this compound
While a specific literature preparation for this compound is not widely reported, a plausible synthetic route can be devised from commercially available starting materials, such as 2,4-dichloro-5-bromopyrimidine. The synthesis involves sequential nucleophilic substitution reactions.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine
-
To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C, add a solution of sodium methoxide (NaOMe) in methanol (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-chloro-4-methoxypyrimidine.
Step 2: Synthesis of this compound
-
Dissolve 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium thiomethoxide (NaSMe) (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final product, this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dictated by its three functional groups, allowing for selective transformations.
Caption: Key reaction sites on the this compound core.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2]
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.
Representative Experimental Protocol (Suzuki-Miyaura Coupling):
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a solvent system, typically a mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds.
Representative Experimental Protocol (Buchwald-Hartwig Amination):
-
Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere at 90-110 °C for 12-24 hours.
-
After cooling, quench the reaction and purify the product using standard workup and chromatography procedures.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90-110 |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 50-70 |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C5-Br bond is more reactive towards cross-coupling, under certain conditions, the methoxy group at C4 can be displaced by strong nucleophiles. The methylthio group can also be oxidized to a better leaving group (sulfoxide or sulfone) to facilitate substitution at the C2 position.[2]
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine, 5-bromo-4-(methylthio)- | 14001-68-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]
- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Influence of Substituents on the Electronic Properties of Pyrimidine Rings: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals, presents a versatile platform for drug design. The strategic placement of substituents on this heterocyclic core profoundly influences its electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the intricate relationship between substituent effects and the electronic characteristics of the pyrimidine ring, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Modulation of Pyrimidine Ring Electronics by Substituents
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature can be finely tuned by the introduction of various substituents. These substituents are broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the pyrimidine ring through inductive (+I) and/or resonance (+M) effects. Common EDGs include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH2, -NHR, -NR2). The introduction of EDGs generally increases the basicity (pKa) of the pyrimidine ring and can influence its reactivity towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the pyrimidine ring via inductive (-I) and/or resonance (-M) effects. Halogens (-F, -Cl, -Br, -I), nitro groups (-NO2), cyano groups (-CN), and carbonyl groups (-CHO, -COR) are typical examples of EWGs. The presence of EWGs decreases the basicity of the pyrimidine ring and enhances its susceptibility to nucleophilic attack.
The position of the substituent on the pyrimidine ring also plays a critical role in determining its overall electronic impact. The 2, 4, and 6 positions are generally more electron-deficient than the 5 position. Therefore, the effect of a substituent can be more pronounced at these positions.
Quantitative Description of Substituent Effects
To quantify the electronic influence of substituents, several empirical parameters have been developed, with the most widely used being Hammett and Taft constants.
Hammett (σ) and Taft (σ*) Constants
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. While originally developed for benzene systems, these constants are often used as a first approximation to understand electronic effects in heterocyclic systems like pyrimidine.
The Taft equation is an extension of the Hammett equation that separates the polar (σ*) and steric (Es) effects of substituents, which is particularly useful for analyzing reactions sensitive to steric hindrance.
Table 1: Hammett (σ) and Taft (σ) Constants for Common Substituents*
| Substituent | σ (meta) | σ (para) | σ* |
| -H | 0.00 | 0.00 | +0.49 |
| -CH3 | -0.07 | -0.17 | 0.00 |
| -C2H5 | -0.07 | -0.15 | -0.10 |
| -OCH3 | +0.12 | -0.27 | +1.81 |
| -OH | +0.12 | -0.37 | +1.55 |
| -NH2 | -0.16 | -0.66 | +0.62 |
| -F | +0.34 | +0.06 | +3.36 |
| -Cl | +0.37 | +0.23 | +2.94 |
| -Br | +0.39 | +0.23 | +2.84 |
| -I | +0.35 | +0.18 | +2.48 |
| -CN | +0.56 | +0.66 | +3.50 |
| -NO2 | +0.71 | +0.78 | +4.65 |
| -CF3 | +0.43 | +0.54 | +3.00 |
| -COOH | +0.37 | +0.45 | +2.94 |
| -COCH3 | +0.38 | +0.50 | +2.27 |
Note: These values are for substituted benzene rings and should be used with caution as an approximation for pyrimidine systems. The electronic environment of the pyrimidine ring can influence the exact values.
Acidity Constant (pKa)
The pKa value is a direct measure of the basicity of the nitrogen atoms in the pyrimidine ring. It is highly sensitive to the electronic effects of substituents. EDGs increase the pKa, making the ring more basic, while EWGs decrease the pKa, rendering it less basic. The determination of pKa is a fundamental experiment in characterizing the electronic properties of substituted pyrimidines.
Table 2: Experimental and Calculated pKa Values for Selected Substituted Pyrimidines [1]
| Substituent | Position | Experimental pKa | Calculated pKa |
| -H | - | 1.3 | 1.1 |
| 2-NH2 | 2 | 3.5 | 3.6 |
| 4-NH2 | 4 | 5.7 | 5.8 |
| 5-NH2 | 5 | 2.7 | 2.8 |
| 2-OH | 2 | 2.2 | 2.3 |
| 4-OH | 4 | 2.0 | 2.1 |
| 5-OH | 5 | 1.8 | 1.9 |
| 2-Cl | 2 | -0.5 | -0.4 |
| 4-Cl | 4 | 0.7 | 0.8 |
| 5-Br | 5 | -0.3 | -0.2 |
| 2-CH3 | 2 | 2.0 | 2.1 |
| 4-CH3 | 4 | 2.0 | 2.1 |
| 5-CH3 | 5 | 1.7 | 1.8 |
| 4,6-(NH2)2 | 4,6 | 5.2 | 5.3 |
| 2,4-(OH)2 | 2,4 | - | - |
| 5-NO2 | 5 | -1.1 | -1.0 |
Experimental Protocols for Determining Electronic Properties
Accurate determination of the electronic properties of substituted pyrimidines is crucial for understanding their behavior and for building robust structure-activity relationships (SAR). The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration[2][3]
This method involves the titration of a solution of the pyrimidine derivative with a standardized acid or base and monitoring the pH change.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Burette (10 or 25 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water
-
Substituted pyrimidine sample
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of the pyrimidine derivative and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent (e.g., methanol or DMSO) may be used, but its effect on the pKa should be considered. Add KCl to maintain a constant ionic strength.
-
Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH.
-
Add the titrant (acid for a basic pyrimidine, base for an acidic one) in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until the pH change becomes minimal after the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to accurately determine the equivalence point.
Determination of pKa by UV-Vis Spectrophotometry[4]
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Stock solution of the pyrimidine derivative in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Preparation of Solutions: Prepare a series of buffer solutions with different pH values.
-
Prepare a stock solution of the pyrimidine derivative of known concentration.
-
For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette to obtain the same final concentration of the analyte in all samples.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelengths where the maximum difference in absorbance between the protonated and deprotonated species is observed.
-
Plot the absorbance at a selected wavelength against the pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.
-
Computational Approaches to Electronic Properties
Computational chemistry provides powerful tools to predict and understand the electronic properties of molecules.[2] Density Functional Theory (DFT) is a widely used method for these calculations.
General Workflow:
-
Structure Optimization: The 3D structure of the substituted pyrimidine is built and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Property Calculation: Various electronic properties can be calculated from the optimized structure, including:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electron-donating/accepting capabilities.
-
Atomic Charges: Different schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charges on each atom, providing a quantitative measure of the electron distribution.
-
pKa Prediction: Computational methods can be used to predict pKa values, often by calculating the free energy change of the protonation/deprotonation reaction.
-
Software: A variety of software packages are available for these calculations, including Gaussian, Spartan, and open-source alternatives like GAMESS and NWChem.
Impact of Electronic Properties on Biological Activity: Signaling Pathways
The electronic properties of substituted pyrimidines are intimately linked to their biological activity. By modulating these properties, medicinal chemists can optimize the binding affinity of a drug to its target, its membrane permeability, and its metabolic stability.
Kinase Inhibition
Many kinase inhibitors incorporate a pyrimidine scaffold that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases.[3] The electronic nature of the substituents on the pyrimidine ring can significantly influence the binding affinity and selectivity of the inhibitor. For instance, electron-withdrawing groups can enhance hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor potency.
G-Protein Coupled Receptor (GPCR) Antagonism
Pyrimidine derivatives are also prominent as antagonists for various G-protein coupled receptors (GPCRs).[4] The electronic properties of the substituents can affect the ligand's ability to bind to the receptor's binding pocket and prevent the binding of the endogenous agonist. For example, a substituent's ability to participate in specific electrostatic or hydrogen bonding interactions within the binding site can be directly related to its electronic character.
Example: Imatinib (Gleevec) and the Abl Kinase
Imatinib, a revolutionary cancer therapeutic, is a 2-phenylaminopyrimidine derivative that inhibits the Abl tyrosine kinase. The pyrimidine core of imatinib mimics the adenine moiety of ATP, and the substituents are crucial for its high affinity and selectivity. The aminopyridine group, for instance, forms key hydrogen bonds with the hinge region of the Abl kinase domain. The electronic properties of this and other substituents are finely tuned to optimize these interactions. Structure-activity relationship studies have shown that modifications to the substituents that alter their electronic character can dramatically impact the inhibitory potency of the drug.
Synthesis of Substituted Pyrimidines
A variety of synthetic routes are available for the preparation of substituted pyrimidines. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[5] The choice of starting materials allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.
General Experimental Protocol for Pyrimidine Synthesis (Pinner Synthesis): [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, and neutralize it. The product is then typically extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Conclusion
The electronic properties of the pyrimidine ring are a critical consideration in the design of new drug candidates. By understanding and strategically manipulating these properties through the introduction of appropriate substituents, researchers can enhance the potency, selectivity, and pharmacokinetic profile of pyrimidine-based therapeutics. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide offer a valuable resource for the rational design and development of the next generation of pyrimidine-containing drugs.
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Introduction to Functionalized Pyrimidines in Organic Synthesis
An in-depth technical guide to the synthesis, functionalization, and application of pyrimidines in modern organic synthesis and drug discovery.
The pyrimidine nucleus, a six-membered heteroaromatic ring with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its prevalence in nature is most notably represented by its role as a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA.[3][4] Beyond their biological significance in genetic material, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6] This wide range of biological functions has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a significant number of FDA-approved therapeutics.[7][8]
The therapeutic potential of a pyrimidine-based compound is intrinsically linked to the nature and position of its functional groups. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by modulating its interaction with biological targets.[9][10] Consequently, the development of robust and efficient synthetic methodologies for the preparation and functionalization of pyrimidines is an area of intense research.
This guide provides a comprehensive overview of key synthetic strategies for accessing functionalized pyrimidines, details experimental protocols for seminal reactions, presents quantitative data to compare methodologies, and illustrates the logical workflows and biological mechanisms relevant to researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of functionalized pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors (classical synthesis) and the direct functionalization of a pre-formed pyrimidine core (post-synthetic modification).
Classical Ring Synthesis: The Biginelli Reaction
One of the most prominent methods for constructing the pyrimidine core is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][11] This acid-catalyzed reaction produces dihydropyrimidinones (DHPMs), which can be subsequently oxidized to yield the aromatic pyrimidine ring. The reaction's operational simplicity and ability to generate molecular diversity have made it a mainstay in combinatorial chemistry and drug discovery.[11]
Various modifications to the classical protocol have been developed to improve yields and reaction times, including the use of different catalysts and energy sources like microwave irradiation.[11][12]
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Entry | Aldehyde | β-Dicarbonyl | N-Component | Catalyst | Condition | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Reflux (Methanol) | 3 | 75 | [11] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | Reflux (Methanol) | 3 | 82 | [11] |
| 3 | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O / HCl | Solvent-free, RT | 0.25 | 94 | [11] |
| 4 | 4-NO₂-Benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂·2H₂O / HCl | Solvent-free, RT | 0.2 | 96 | [11] |
| 5 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfated Zirconia | 60°C | 2-4 | >90 |[13] |
Post-Synthetic Modification: C-H Functionalization and Cross-Coupling
Direct functionalization of the pyrimidine ring is an atom-economical approach that avoids the need for pre-functionalized starting materials.[14][15] This is particularly valuable as the pyrimidine ring is electron-deficient, which facilitates certain types of reactions like nucleophilic substitution and direct C-H functionalization.[15]
Direct C-H functionalization involves the activation of a carbon-hydrogen bond and its subsequent conversion into a carbon-carbon or carbon-heteroatom bond.[16] For pyrimidines, this can be achieved through transition-metal-catalyzed pathways (e.g., using palladium or copper) or metal-free methods.[14][16] Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of pyrimidines with aryl halides, offering a powerful tool for creating complex molecules.[9]
Cross-coupling reactions are fundamental to modern organic synthesis and have been extensively applied to the functionalization of halopyrimidines.
-
Suzuki-Miyaura Coupling: This versatile reaction forms a carbon-carbon bond between a halopyrimidine and an organoboron compound (e.g., a boronic acid) using a palladium catalyst.[17][18] It is highly valued for its functional group tolerance and mild reaction conditions. Regioselective coupling is often achievable; for instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and can be functionalized selectively.[18]
-
Sonogashira Coupling: This reaction couples a halopyrimidine with a terminal alkyne, catalyzed by palladium and copper co-catalysts.[9][19] It is the most reliable method for synthesizing alkynylpyrimidines, which are important intermediates and bioactive molecules. Microwave-assisted protocols can dramatically reduce reaction times.[20]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halopyrimidine and an amine, providing direct access to aminopyrimidines, a crucial scaffold in many kinase inhibitors and other pharmaceuticals.[9][21]
Table 2: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) of 2-chloro-4-phenylpyrimidine | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 2.0 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [18] |
| 2 | Pd(PPh₃)₄ | 0.5 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 | [18] |
| 3 | Pd(dppf)Cl₂ | 2.0 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 70 | [18] |
| 4 | Pd(OAc)₂ | 2.0 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 58 | [18] |
(Data adapted from a study optimizing microwave-assisted Suzuki coupling)
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.
Protocol 1: Classical Biginelli Reaction (Solvent-Free)[11][13]
-
To a mortar, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol, with a few drops of concentrated HCl).
-
Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[18]
-
In a microwave vial, combine the 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.5-2.0 mol%), and Na₂CO₃ (2.0 equiv).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio) as the solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100°C for 15 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C4-arylated pyrimidine.
Protocol 3: Sonogashira Coupling[9][20]
-
To a Schlenk flask, add the iodinated pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (5-10 mol%), and copper(I) iodide (CuI) (15-30 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 3 equiv.).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60°C) and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution[21]
-
In a reaction vessel, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the solvent-free mixture at 80–90 °C.
-
Monitor the reaction by TLC.
-
After completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.
Visualizing Synthetic and Biological Frameworks
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships in pyrimidine chemistry.
Caption: General workflow for the synthesis and evaluation of functionalized pyrimidines.
Caption: Logical relationships between primary pyrimidine synthesis strategies.
Applications in Drug Development and Signaling Pathways
Functionalized pyrimidines are central to the development of targeted therapies, particularly in oncology. Many modern anticancer drugs are kinase inhibitors, and the 2-aminopyrimidine scaffold is exceptionally effective at mimicking the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[6][21] This inhibition blocks downstream signaling pathways that are often hyperactivated in cancer cells, thereby preventing proliferation and promoting apoptosis.
Table 3: Selected FDA-Approved Pyrimidine-Containing Drugs
| Drug Name | Core Structure | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Imatinib | 2-Aminopyrimidine | Oncology | BCR-Abl tyrosine kinase inhibitor |
| Palbociclib | 2-Aminopyrimidine | Oncology | CDK4/6 inhibitor |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | Oncology/Immunology | JAK1/2 inhibitor |
| 5-Fluorouracil | Fluorinated Pyrimidine | Oncology | Thymidylate synthase inhibitor |
| Trimethoprim | Diaminopyrimidine | Infectious Disease | Dihydrofolate reductase inhibitor |
The diagram below illustrates the general mechanism of a pyrimidine-based kinase inhibitor in blocking a cellular signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.
Conclusion
The functionalized pyrimidine scaffold remains one of the most vital and versatile frameworks in organic synthesis and medicinal chemistry. Its foundational role in biological systems and the proven success of pyrimidine-based drugs ensure continued interest in its application. The ongoing evolution of synthetic methods, particularly in the realm of C-H functionalization and transition-metal catalysis, is expanding the accessible chemical space for novel pyrimidine derivatives.[14][15] These advancements, coupled with a deeper understanding of biological signaling pathways, will empower researchers and drug development professionals to design and create the next generation of targeted therapeutics for a wide range of human diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a versatile substituted pyrimidine with applications in medicinal chemistry and drug discovery. The synthetic strategy detailed herein commences with 5-bromo-2,4-dichloropyrimidine, a readily available starting material. The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway, leveraging the differential reactivity of the chloro-substituents at the C4 and C2 positions of the pyrimidine ring. This allows for the selective introduction of a methoxy group at the C4 position, followed by the installation of a methylthio group at the C2 position. This methodology provides a reliable and scalable route to the target compound.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including approved drugs. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules. The target compound, this compound, possesses three distinct functional groups that can be further elaborated, making it a valuable building block for the synthesis of more complex molecules. The bromine atom at the C5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions.
Overall Synthesis Workflow
The synthesis of this compound from 5-bromo-2,4-dichloropyrimidine is a two-step process. The first step involves the selective mono-methoxylation at the more reactive C4 position. The second step is the substitution of the remaining chloro group at the C2 position with a methylthio group.
Figure 1: A high-level overview of the synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine
This procedure details the selective nucleophilic substitution of the C4 chloro group of 5-bromo-2,4-dichloropyrimidine with a methoxy group. The C4 position is more activated towards nucleophilic attack than the C2 position, allowing for selective substitution under controlled conditions.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-bromo-2-chloro-4-methoxypyrimidine.
Step 2: Synthesis of this compound
This protocol describes the substitution of the remaining C2 chloro group with a methylthio group to yield the final product.
Reaction Scheme:
Figure 3: Reaction scheme for the synthesis of this compound.
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Summary
The following table summarizes the key quantitative data for the described synthetic route. Yields are representative and may vary depending on the reaction scale and purification method.
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | 5-Bromo-2,4-dichloropyrimidine | 5-Bromo-2-chloro-4-methoxypyrimidine | Sodium Methoxide | Methanol | RT | 12-16 h | 85-95 |
| 2 | 5-Bromo-2-chloro-4-methoxypyrimidine | This compound | Sodium Thiomethoxide | DMF | RT | 2-4 h | 80-90 |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the methoxy protons (singlet, ~4.0 ppm), methylthio protons (singlet, ~2.5 ppm), and the pyrimidine proton (singlet, ~8.5 ppm).
-
¹³C NMR: Resonances corresponding to the carbons of the pyrimidine ring and the methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₆H₆BrN₃OS.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
5-bromo-2,4-dichloropyrimidine is a corrosive and lachrymatory substance. Handle with care.
-
Sodium methoxide and sodium thiomethoxide are moisture-sensitive and corrosive. Handle under an inert atmosphere if possible and avoid contact with skin.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from 5-bromo-2,4-dichloropyrimidine. The sequential SNAr reactions are high-yielding and proceed under mild conditions. The resulting product is a valuable intermediate for the synthesis of a wide range of functionalized pyrimidine derivatives for applications in drug discovery and development.
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[1][2] Pyrimidine derivatives are a significant class of heterocyclic compounds found in numerous therapeutic agents, including kinase inhibitors used in oncology, due to their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding.[1][2]
5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a valuable building block for creating diverse libraries of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring activates the C5-bromine bond for palladium-catalyzed cross-coupling reactions.[1] This document provides a detailed protocol for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids, adapted from established procedures for structurally similar pyrimidines.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The general reactivity order for halogens in this step is I > Br > Cl.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base is essential for the formation of a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Generalized Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methoxy-2-(methylthio)pyrimidine product.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions adapted from protocols for structurally similar bromopyrimidines. Optimization may be required for the specific substrate.
| Parameter | Condition | Notes | Reference |
| Substrate | 5-Bromo-pyrimidine derivative | 1.0 equivalent | [1],[2] |
| Boronic Acid | Aryl- or Heteroarylboronic acid | 1.1 - 1.5 equivalents | [5],[6] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 mol% | [2],[7] |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents | [2],[8],[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Typically 4:1 to 10:1 organic/aqueous | [1],[5] |
| Temperature | 80 - 110 °C | Microwave irradiation can shorten times | [1],[9] |
| Time | 2 - 24 hours | Monitor by TLC or LC-MS | [8],[5] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.[8]
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting and Considerations
-
Low Yield: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. For instance, Pd(dppf)Cl₂ is sometimes more effective than Pd(PPh₃)₄ for heteroaryl couplings.[7] Increasing the temperature or reaction time may also improve conversion.
-
Debromination: A common side reaction is the reduction of the C-Br bond. Using milder bases or specific catalyst/ligand systems (e.g., those with bulky phosphine ligands like XPhos) can mitigate this issue.[8]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive boroxines. Using a slight excess of the boronic acid and ensuring anhydrous conditions (until water is added as a co-solvent) is recommended.
-
Purification: The polarity of the final product will vary significantly based on the coupled aryl group. TLC should be used to develop an appropriate solvent system for column chromatography.
By carefully selecting the reaction components and conditions, researchers can efficiently synthesize a diverse range of 5-aryl-4-methoxy-2-(methylthio)pyrimidines for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-Bromo-4-methoxy-2-(methylthio)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a versatile trifunctional heterocyclic building block that holds significant promise in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a methoxy group, and a methylthio group on the pyrimidine core allows for selective and sequential chemical modifications. This enables the construction of diverse molecular scaffolds for the development of novel therapeutic agents. The pyrimidine ring itself is a privileged structure in drug discovery, found in numerous FDA-approved drugs, particularly in the realm of oncology and infectious diseases.[1][2][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potential drug candidates, with a focus on kinase inhibitors.
Synthetic Applications
The chemical reactivity of this compound is characterized by three key positions amenable to modification:
-
C5-Bromine: The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[4]
-
C4-Methoxy: The methoxy group can be displaced by strong nucleophiles, typically amines, via nucleophilic aromatic substitution (SNAr) to introduce diverse side chains.
-
C2-Methylthio: The methylthio group can be oxidized to a more reactive methylsulfinyl or methylsulfonyl group, which then serves as an excellent leaving group for SNAr with a wide range of nucleophiles, including amines and alcohols.[5]
This differential reactivity allows for a programmed and regioselective synthesis of highly substituted pyrimidine derivatives.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] By strategically functionalizing the this compound core, medicinal chemists can design potent and selective kinase inhibitors targeting various signaling pathways implicated in diseases like cancer.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[5] A series of 5-(methylthio)pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[5]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; } .dot Caption: EGFR Signaling Pathway Inhibition.
Quantitative Data: Biological Activity of Pyrimidine Derivatives
The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors from publicly available data. While not all are direct derivatives of this compound, they illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| WZ4002 | EGFR (L858R/T790M) | 2.5 | H1975 | 8 | [5] |
| CO-1686 | EGFR (L858R/T790M) | 21 | H1975 | 50 | [5] |
| Compound A | EGFR (L858R/T790M) | <1 | H1975 | 15 | [5] |
| Compound B | EGFR (WT) | >1000 | A431 | >10000 | [5] |
| Macitentan | Endothelin Receptors | ETA: 0.5, ETB: 391 | - | - | [6] |
Data for compounds A and B are representative of highly potent and selective 5-(methylthio)pyrimidine derivatives.[5]
Experimental Protocols
The following protocols are generalized procedures for key transformations involving this compound and its derivatives, based on established methodologies for similar pyrimidine scaffolds.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the C4-Methoxy Group
This protocol describes the displacement of the methoxy group with an amine nucleophile.
Materials:
-
5-Aryl-4-methoxy-2-(methylthio)pyrimidine (1.0 eq)
-
Amine (1.5 eq)
-
Solvent (e.g., n-Butanol or DMF)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, dissolve the pyrimidine substrate in the chosen solvent.
-
Add the amine nucleophile.
-
Seal the tube and heat the mixture to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Protocol 3: Oxidation of the Methylthio Group and Subsequent SNAr
This protocol involves a two-step process to functionalize the C2 position.
Part A: Oxidation
Materials:
-
Substituted 2-(methylthio)pyrimidine (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the pyrimidine substrate in the solvent and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC or LC-MS for the formation of the sulfone.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer, concentrate, and use the crude sulfone directly in the next step.
Part B: Nucleophilic Substitution
Materials:
-
Crude 2-(methylsulfonyl)pyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Base (e.g., DIPEA, 1.5 eq)
-
Solvent (e.g., Isopropanol or DMF)
Procedure:
-
Dissolve the crude sulfone in the chosen solvent.
-
Add the amine and the base.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactive sites allow for a modular and efficient approach to the synthesis of complex, substituted pyrimidine libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the discovery of novel kinase inhibitors and other therapeutic agents. The continued exploration of derivatives from this starting material is a promising avenue for the development of next-generation targeted therapies.
References
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. heteroletters.org [heteroletters.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine as a Key Intermediate for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine as a versatile intermediate in the synthesis of potent kinase inhibitors, with a specific focus on the development of p38 MAP kinase inhibitors such as TAK-715. This document provides comprehensive experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors due to its structural similarity to the ATP purine core, enabling competitive binding at the enzyme's active site. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. This compound offers three distinct points for chemical modification: the bromine atom at the C5 position, the methoxy group at C4, and the methylthio group at C2. This allows for a modular and convergent synthetic approach to a diverse range of kinase inhibitors.
One notable example of a kinase inhibitor synthesized using a related pyrimidine scaffold is TAK-715, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPKα).[1][2][3] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for inflammatory diseases.[4][5]
Quantitative Data
The inhibitory activity of TAK-715, a representative kinase inhibitor developed from a pyrimidine core, is summarized below. These data highlight the potency and selectivity achievable with this class of compounds.
| Target Kinase | IC50 (nM) | Assay Conditions |
| p38 MAPKα | 7.1 | Biochemical kinase assay |
| p38 MAPKβ | 200 | Biochemical kinase assay |
| p38 MAPKγ | >10,000 | Biochemical kinase assay |
| p38 MAPKδ | >10,000 | Biochemical kinase assay |
| JNK1 | >10,000 | Biochemical kinase assay |
| ERK1 | >10,000 | Biochemical kinase assay |
| IKKβ | >10,000 | Biochemical kinase assay |
| MEKK1 | >10,000 | Biochemical kinase assay |
| TAK1 | >10,000 | Biochemical kinase assay |
| Cellular Assay | IC50 (nM) | Cell Line and Stimulus |
| TNF-α Release | 48 | Lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells |
Signaling Pathway
The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. Its inhibition is a major therapeutic strategy for a range of diseases.
Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a p38 MAPK inhibitor using a 5-bromo-pyrimidine intermediate and for the biological evaluation of the final compound.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor (General Scheme)
This protocol outlines a general synthetic route adaptable from the synthesis of TAK-715, utilizing this compound as a key starting material.
Caption: General synthetic workflow for a kinase inhibitor from the pyrimidine intermediate.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-aryl-5-methoxy-2-(methylthio)pyrimidine intermediate.
Step 2: Oxidation of the Methylthio Group
-
The 4-aryl-5-methoxy-2-(methylthio)pyrimidine intermediate (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise.
-
The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the 4-aryl-5-methoxy-2-(methylsulfonyl)pyrimidine intermediate, which is often used in the next step without further purification.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of the 4-aryl-5-methoxy-2-(methylsulfonyl)pyrimidine intermediate (1.0 eq) in a polar aprotic solvent like DMF or NMP is added the desired amine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-120 °C for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
The reaction is cooled to room temperature and diluted with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield the final kinase inhibitor.
Protocol 2: In Vitro p38α Kinase Assay
This protocol describes a method to determine the IC50 value of a test compound against p38α kinase.
Caption: Workflow for an in vitro p38 kinase inhibition assay.
-
Prepare serial dilutions of the test compound in a suitable assay buffer containing a constant percentage of DMSO.
-
In a 96-well or 384-well plate, add the p38α enzyme and its substrate (e.g., a peptide derived from ATF2) to each well.
-
Add the test compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP production via a luminescent signal.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cellular TNF-α Release Assay
This protocol measures the inhibitory effect of a compound on the release of the pro-inflammatory cytokine TNF-α from cells.
-
Seed human monocytic THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate the cells for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 5-bromo-pyrimidines. The pyrimidine scaffold is a crucial motif in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1] 5-Bromopyrimidine is a versatile and readily available starting material for these transformations.[1]
The following sections detail the protocols for several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These methods offer robust and versatile strategies for the formation of carbon-carbon and carbon-nitrogen bonds.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle initiated by a Pd(0) active species. The fundamental steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine to form a Pd(II) complex.[1]
-
Transmetalation/Migratory Insertion: The coupling partner (e.g., organoboron in Suzuki coupling, terminal alkyne in Sonogashira coupling) undergoes transmetalation with the Pd(II) complex, or in the case of the Heck reaction, migratory insertion of an alkene occurs.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 5-bromopyrimidine and various organoboron compounds, such as boronic acids or their esters.[3] This reaction is widely used in medicinal chemistry to synthesize 5-aryl- and 5-heteroarylpyrimidines.[3][4]
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromopyrimidines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
Note: Entry 1 describes a nickel-catalyzed variant, which is a common and effective alternative to palladium catalysis for this transformation.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.[3]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 5-alkynylpyrimidines through the reaction of 5-bromopyrimidine with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6][7]
Data Presentation: Sonogashira Coupling of 5-Bromopyrimidines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | General Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF | RT | 3-16 | Not specified |
| 2 | General Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne at room temperature.[5]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[5]
Heck Coupling
The Heck reaction provides a method for the coupling of 5-bromopyrimidine with alkenes to form 5-vinylpyrimidines and their derivatives.[1]
Data Presentation: Heck Coupling of 5-Bromopyrimidines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | General Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5-2.5) | DMF | Not specified | Not specified | Not specified |
| 2 | Styrene | Pd(OAc)₂ (5) | None | Et₃N | DMF | 80 | 2 | 30-84 |
Note: The data in entry 2 is for a related brominated heterocyclic compound and serves as a representative example.[8]
Experimental Protocol: Heck Coupling
The following is a general protocol for the Heck coupling of 5-bromopyrimidine with an alkene.[1]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (if required, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine 5-bromopyrimidine, the alkene, palladium(II) acetate, the phosphine ligand (if used), and the base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature may vary depending on the substrates.
-
Monitor the reaction's progress using TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of 5-aminopyrimidines from 5-bromopyrimidine and a primary or secondary amine.[10][11]
Data Presentation: Buchwald-Hartwig Amination of 5-Bromopyrimidines
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu (2.2) | Toluene | 110-120 | 24 | Moderate to Excellent |
| 2 | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (2.5) | Toluene | 150 (Microwave) | 0.5 | Moderate to Excellent |
Note: The data presented is for general aryl bromides and serves as a representative example of conditions that can be applied to 5-bromopyrimidine.[2]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of 5-bromopyrimidine. Optimization of the ligand, base, and temperature may be necessary.[10]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos) (4-10 mol%)
-
Base (e.g., NaOtBu) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add 5-bromopyrimidine, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.
-
Heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The pyrimidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Among the various substituted pyrimidines, 2-(methylthio)pyrimidine derivatives serve as versatile precursors for the introduction of a wide range of nucleophiles at the C2-position. The methylthio (-SMe) group, and its oxidized form, the methylsulfonyl (-SO2Me) group, are effective leaving groups in SNAr reactions, often demonstrating distinct reactivity profiles compared to traditional halogen leaving groups.[3]
This document provides detailed application notes and experimental protocols for performing SNAr reactions on 2-(methylthio)pyrimidine derivatives, with a focus on their application in the synthesis of kinase inhibitors for drug discovery.
Reaction Mechanism and Scope
The SNAr reaction on 2-(methylthio)pyrimidines generally proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group, in this case, the methylthiolate or methylsulfinate anion, is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 2-substituted pyrimidine product. The reactivity of the 2-position is enhanced by the presence of the two ring nitrogen atoms which act as electron-withdrawing groups.
// Reactants sub [label=<
2-(Methylthio)pyrimidine
]; nuc [label="Nu-H", shape=none, fontcolor="#EA4335"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
, shape=none];
// Products prod [label=<
2-Substituted Pyrimidine
]; lg [label="MeS-", shape=none, fontcolor="#34A853"];
// Arrows sub -> meisenheimer [label="+ Nu-H", color="#4285F4"]; meisenheimer -> prod [label="- H+", color="#FBBC05"]; meisenheimer -> lg [label="- MeS-", color="#34A853", style=dashed]; } dottbd
Caption: General mechanism of SNAr on 2-(methylthio)pyrimidine.
The scope of nucleophiles that can be employed in this reaction is broad and includes primary and secondary amines, anilines, alkoxides, and thiols. The choice of solvent and reaction conditions, such as temperature and the use of acid or base catalysts, can significantly influence the reaction rate and yield.
Applications in Drug Discovery: Kinase Inhibitors
Pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors, a major class of targeted cancer therapeutics.[4][5] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, is a hallmark of many cancers.[6][7] SNAr reactions on 2-(methylthio)pyrimidine precursors provide a facile route to synthesize libraries of 2-aminopyrimidine derivatives that can be screened for kinase inhibitory activity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][8] Its aberrant activation is a frequent event in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[5][9] Their overexpression is common in various cancers, making them attractive therapeutic targets.
Caption: The role of Aurora kinases in cell cycle progression.
Data Presentation: SNAr on 2-(methylthio)pyrimidine Derivatives
The following table summarizes representative examples of SNAr reactions on 2-(methylthio)pyrimidine and related derivatives.
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one | Aniline | Pivalic Acid | 130 °C | 6-Ethyl-2-(phenylamino)pyrimidin-4(3H)-one | 85 | [4] |
| 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one | 4-Methoxyaniline | Pivalic Acid | 130 °C | 6-Ethyl-2-((4-methoxyphenyl)amino)pyrimidin-4(3H)-one | 92 | [4] |
| 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one | 4-Chloroaniline | Pivalic Acid | 130 °C | 2-((4-Chlorophenyl)amino)-6-ethylpyrimidin-4(3H)-one | 78 | [4] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | THF | -70 °C | (S)-tert-butyl 3-((4,6-dichloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate | 56 | [1][10] |
| 4-Chloro-6-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylamino)-2-(methylsulfonyl)pyrimidine | 5-Methyl-1H-pyrazol-3-amine | DMSO | 90 °C | (S)-tert-butyl 3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate | 85 | [1][10] |
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis of 2-substituted pyrimidines via SNAr of 2-(methylthio)pyrimidine precursors is depicted below.
Caption: General workflow for SNAr on 2-(methylthio)pyrimidines.
Protocol 1: Synthesis of 6-Ethyl-2-(phenylamino)pyrimidin-4(3H)-one[4]
Materials:
-
6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one
-
Aniline
-
Pivalic Acid
-
Hydrochloric Acid (5 M)
-
Diethyl Ether
-
Water
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
To a reaction flask, add 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and pivalic acid (9.0 mmol, 9.0 eq).
-
Heat the mixture to 130 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice to the reaction mixture and neutralize with 5 M HCl.
-
The resulting precipitate is collected by filtration.
-
Wash the precipitate with water (3 x 50 mL) and diethyl ether (2 x 30 mL).
-
Dry the solid to obtain the desired product, 6-ethyl-2-(phenylamino)pyrimidin-4(3H)-one.
Protocol 2: Synthesis of (S)-tert-butyl 3-((4,6-dichloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate[1][10]
Materials:
-
4,6-Dichloro-2-(methylsulfonyl)pyrimidine
-
(S)-(-)-1-Boc-3-aminopyrrolidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Reaction flask equipped with a magnetic stirrer and addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 mmol, 1.0 eq) in anhydrous THF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of (S)-(-)-1-Boc-3-aminopyrrolidine (1.1 mmol, 1.1 eq) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous THF.
-
Slowly add the amine solution to the cooled pyrimidine solution via an addition funnel over 30 minutes.
-
Allow the reaction to stir at -70 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Conclusion
Nucleophilic aromatic substitution on 2-(methylthio)pyrimidine derivatives is a robust and versatile method for the synthesis of a wide range of 2-substituted pyrimidines. The resulting compounds, particularly 2-aminopyrimidines, are valuable building blocks in drug discovery, with significant applications in the development of kinase inhibitors for cancer therapy. The protocols and data presented herein provide a comprehensive guide for researchers in the field to utilize this important synthetic transformation.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of N-aryl and N-heteroaryl amines is a common requirement. The ability to construct complex amine-containing molecules from readily available (hetero)aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Pyrimidine moieties are prevalent in a vast array of biologically active compounds, and the targeted synthesis of aminopyrimidines via Buchwald-Hartwig amination is a key strategy in the development of novel drug candidates.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of bromopyrimidines, valuable building blocks in the synthesis of various biologically active compounds. The electronic nature of the pyrimidine ring and the position of the bromine atom can significantly influence reactivity, requiring careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of a bromopyrimidine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrimidine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][4]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and is highly substrate-dependent.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[1]
-
Anhydrous solvents and reagents are essential for optimal results.[1]
-
The choice of ligand is critical and often depends on the nature of the amine and the bromopyrimidine substrate. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for a wide range of substrates.[1][5][6] For some applications, bidentate ligands like Xantphos may be preferred.[7]
-
Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[5][6] The choice of base can be critical, especially for substrates with base-sensitive functional groups.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination of 5-Bromopyrimidine with Anilines
This protocol is adapted from a procedure for the efficient Pd-catalyzed amination of heteroaryl halides.[5]
Materials:
-
5-Bromopyrimidine
-
Substituted Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biaryl phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Sodium tert-Butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (4-8 mol %), and the base (1.4 equivalents).
-
Add the 5-bromopyrimidine (1.0 equivalent) and the aniline (1.2 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine with Aryl Amines
This protocol is adapted from a procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[7] While the substrate is a chloropyrimidine, the conditions are optimized for a 2-halo-aminopyrimidine core and are relevant for bromopyrimidines.
Materials:
-
2-Halo-4-(pyridin-3-yl)pyrimidine
-
Aryl Amine
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-Butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a reaction vessel, add the 2-halo-4-(pyridin-3-yl)pyrimidine (1.0 equivalent), the aryl amine (1.2 equivalents), NaOtBu (1.4 equivalents), Pd(PPh₃)₂Cl₂ (5 mol %), and Xantphos (10 mol %).
-
The vessel is sealed and the atmosphere is replaced with nitrogen.
-
Anhydrous toluene is added, and the mixture is heated to reflux with stirring.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyrimidines. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Various Amines [5]
| Entry | Amine | Base | Ligand | Pd Source (mol %) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₃PO₄ | RuPhos | Pd₂(dba)₃ (1) | 100 | 24 | 85 |
| 2 | 4-Methoxyaniline | K₃PO₄ | RuPhos | Pd₂(dba)₃ (1) | 100 | 24 | 92 |
| 3 | 4-(Trifluoromethyl)aniline | K₃PO₄ | RuPhos | Pd₂(dba)₃ (1) | 100 | 24 | 78 |
| 4 | N-Methylaniline | NaOtBu | RuPhos | Pd₂(dba)₃ (1) | 100 | 24 | 95 |
| 5 | Morpholine | NaOtBu | RuPhos | Pd₂(dba)₃ (1) | 100 | 24 | 88 |
Reaction conditions: 5-bromopyrimidine (1.0 equiv), amine (1.2 equiv), base (1.4 equiv), Pd₂(dba)₃ (1 mol %), ligand (4 mol %) in toluene.[5]
Table 2: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine with Aryl Bromides [7]
| Entry | Aryl Bromide | Amine | Base | Ligand | Pd Source | Temp | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | 2-Amino-4-(pyridin-3-yl)pyrimidine | NaOtBu | Xantphos | Pd(PPh₃)₂Cl₂ | Reflux | 82 |
| 2 | 1-Bromo-3-methoxybenzene | 2-Amino-4-(pyridin-3-yl)pyrimidine | NaOtBu | Xantphos | Pd(PPh₃)₂Cl₂ | Reflux | 31 |
| 3 | 1-Bromo-2-methoxybenzene | 2-Amino-4-(pyridin-3-yl)pyrimidine | NaOtBu | Xantphos | Pd(PPh₃)₂Cl₂ | Reflux | 27 |
Substrate Scope and Limitations
The scope of the Buchwald-Hartwig amination with bromopyrimidines is broad, but certain limitations and challenges exist:
-
Position of the Halogen: The reactivity of bromopyrimidines can vary significantly with the position of the bromine atom. For instance, 2-bromopyrimidine can be less reactive under certain conditions compared to 5-bromopyrimidine, possibly due to coordination of the palladium catalyst to the nitrogen atoms of the pyrimidine ring.[5][8]
-
Amine Nucleophilicity and Steric Hindrance: Both electronic and steric factors of the amine coupling partner play a crucial role. Highly hindered amines may require more active catalyst systems or higher reaction temperatures.
-
Functional Group Tolerance: While the Buchwald-Hartwig amination is known for its good functional group tolerance, highly acidic protons (e.g., unprotected indoles) or base-sensitive groups (e.g., esters) may require careful selection of the base and reaction conditions.[4] For instance, weaker bases like K₃PO₄ can be advantageous for substrates with sensitive functionalities.[5]
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-substituted aminopyrimidines. The success of the reaction is critically dependent on the judicious choice of catalyst, ligand, base, and solvent. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize amination reactions of various bromopyrimidine substrates, facilitating the synthesis of novel compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules Featuring the Pyrimidine Scaffold: Application Notes and Protocols
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, enable strong and specific interactions with various biological targets.[1] This has led to the development of a multitude of clinically successful drugs for a wide range of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of three classes of bioactive molecules based on the pyrimidine scaffold: pyrazolo[3,4-d]pyrimidines as anticancer agents targeting VEGFR-2, 2,4-diaminopyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors for infectious diseases, and pyrimidine nucleoside analogues as antiviral agents.
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors for Cancer Therapy
Introduction:
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have shown significant potential as anticancer agents.[2] Their structural similarity to purines allows them to interact with various enzymes involved in cell proliferation and growth.[1][2] One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. This application note details the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives and summarizes their biological activity.
Experimental Protocol:
This protocol describes a multi-step synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potent anti-cancer and anti-angiogenic activities.[4]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Compound 2)
-
To a solution of (1-ethoxyethylidene)malononitrile (1 mmol) in ethanol (20 mL), add phenylhydrazine (1 mmol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired product.
Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 3)
-
A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) and formamide (10 mL) is heated at 180 °C for 5 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 4)
-
A suspension of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 mmol) in phosphoryl chloride (5 mL) is refluxed for 3 hours.
-
The excess phosphoryl chloride is removed under reduced pressure.
-
The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with water, and dried.
Step 4: General Procedure for the Synthesis of N-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines (Compounds 12a-d)
-
To a solution of 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol) in 2-propanol (15 mL), add the appropriate substituted aniline (1.2 mmol) and a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is refluxed for 8-12 hours.
-
After cooling, the solvent is evaporated, and the residue is treated with a dilute ammonium hydroxide solution.
-
The resulting solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.
Data Presentation:
Table 1: Synthetic Yields and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (12a-d)
| Compound | Substituent (R) | Yield (%) | VEGFR-2 IC50 (µM)[4] | MDA-MB-468 IC50 (µM)[4] | T-47D IC50 (µM)[4] |
| 12a | 4-methoxy | 78 | > 10 | 5.831 ± 0.25 | 6.245 ± 0.31 |
| 12b | 4-chloro | 85 | 0.063 ± 0.003 | 3.343 ± 0.13 | 4.792 ± 0.21 |
| 12c | 4-methyl | 82 | 0.098 ± 0.005 | 4.112 ± 0.18 | 5.033 ± 0.24 |
| 12d | 4-nitro | 75 | > 10 | 7.234 ± 0.33 | 8.912 ± 0.45 |
| Sunitinib | - | - | 0.035 ± 0.012 | - | - |
| Staurosporine | - | - | - | 6.358 ± 0.24 | 4.849 ± 0.22 |
Visualization:
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Oxidation of the Methylthio Group in Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds. The methylthio (-SCH₃) group, particularly at the 2- or 4-position, serves as a versatile handle for chemical modification. Oxidation of the methylthio group to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group dramatically enhances its reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This increased reactivity allows for the introduction of a wide array of functionalities under milder conditions, facilitating the rapid generation of compound libraries for drug discovery programs.[2]
This document provides detailed application notes and experimental protocols for the oxidation of the methylthio group in pyrimidine compounds, focusing on common and effective oxidizing agents.
Mechanism of Reactivity Enhancement
The sulfur atom in a methylthio group is relatively electron-rich. Upon oxidation to a sulfoxide or sulfone, the sulfur atom becomes highly electron-deficient and bears a partial positive charge. This transformation significantly increases the electrophilicity of the attached pyrimidine carbon, making it more susceptible to nucleophilic attack. The resulting methylsulfinyl and methylsulfonyl groups are excellent leaving groups, readily displaced by a variety of nucleophiles.[2]
Common Oxidizing Agents and Comparative Data
Several oxidizing agents can be employed for the conversion of methylthiopyrimidines to their corresponding sulfoxides and sulfones. The choice of oxidant and reaction conditions determines the selectivity of the oxidation. Generally, one equivalent of the oxidizing agent at lower temperatures favors the formation of the sulfoxide, while an excess of the oxidant at room temperature or elevated temperatures leads to the sulfone.
Below is a summary of common oxidizing agents with representative data for the oxidation of substituted methylthiopyrimidines.
| Oxidizing Agent | Substrate | Product | Equivalents of Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |
| m-CPBA | 8-Neopentyl-2-(methylthio)pyrido[3,4-d]pyrimidine | 8-Neopentyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | 2.2 | DCM | 0 °C to rt | 1 h | 68 | [1] |
| Hydrogen Peroxide | S-(4,6-dimethylpyrimidin-2-yl) benzothioate | 4,6-dimethyl-2-(phenylsulfonyl)pyrimidine | Excess H₂O₂ (50%) | Glacial Acetic Acid | 25 °C | 24 h | Not specified | [3] |
| Oxone® | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 2.2 | THF/H₂O | rt | 24 h | 98 |
Table 1: Comparative Data for the Oxidation of Methylthiopyrimidines. m-CPBA: meta-Chloroperoxybenzoic acid, DCM: Dichloromethane, rt: room temperature, THF: Tetrahydrofuran.
Experimental Protocols
Protocol 1: Selective Oxidation to Methylsulfinylpyrimidine using m-CPBA
This protocol describes the selective oxidation of a methylthiopyrimidine to the corresponding methylsulfinylpyrimidine. Careful control of the stoichiometry of the oxidizing agent and temperature is crucial for selectivity.
Materials:
-
Substituted 2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve the substituted 2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled pyrimidine solution over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methylsulfinylpyrimidine.
Protocol 2: Oxidation to Methylsulfonylpyrimidine using m-CPBA
This protocol details the complete oxidation of a methylthiopyrimidine to the corresponding methylsulfonylpyrimidine.
Materials:
-
Substituted 2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
10% aqueous sodium sulfite (Na₂SO₃) solution or saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve the substituted 2-(methylthio)pyrimidine (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (2.2-3.0 eq) portion-wise to the solution at room temperature. An ice bath can be used to control any initial exotherm.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
After completion, dilute the reaction mixture with DCM and wash with a 10% aqueous Na₂SO₃ solution (to quench excess peroxide) or saturated aqueous NaHCO₃ solution.[4]
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The byproduct, 3-chlorobenzoic acid, can often be removed by precipitation from the cooled reaction mixture or during the aqueous workup.[4]
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure methylsulfonylpyrimidine.
Protocol 3: Oxidation to Methylsulfonylpyrimidine using Oxone®
This protocol provides an alternative method for the synthesis of methylsulfonylpyrimidines using Oxone®, a stable and easy-to-handle oxidizing agent.
Materials:
-
Substituted 2-(methylthio)pyrimidine
-
Oxone® (Potassium peroxymonosulfate)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 2-(methylthio)pyrimidine (1.0 eq) in a mixture of THF and water.
-
Add Oxone® (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction may take up to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Characterization of Oxidation Products
The oxidation products can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: Upon oxidation, the proton and carbon signals of the methyl group and the adjacent pyrimidine ring carbons will shift downfield in the ¹H and ¹³C NMR spectra, respectively.
-
¹H NMR: The singlet corresponding to the -SCH₃ protons (typically ~2.6 ppm) shifts to ~2.8-3.0 ppm for the -SOCH₃ group and further downfield to ~3.2-3.4 ppm for the -SO₂CH₃ group.
-
¹³C NMR: The carbon signal of the methyl group also shifts downfield upon oxidation.
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Methylthio)pyrimidine | -SCH₃ | 2.57 (s, 3H) | 14.1 |
| 2-(Methylsulfinyl)pyrimidine | -SOCH₃ | ~2.8-3.0 (s, 3H) | Not available |
| 2-(Methylsulfonyl)pyrimidine | -SO₂CH₃ | Not available | Not available |
Table 2: Representative NMR Data. Data for 2-(Methylthio)pyrimidine from reference[2]. Data for oxidized products are estimations and may vary based on substitution and solvent.
Mass Spectrometry: Mass spectrometry will show an increase in the molecular weight corresponding to the addition of one oxygen atom (for sulfoxide, +16 Da) or two oxygen atoms (for sulfone, +32 Da).
Applications in Drug Development
The oxidation of the methylthio group is a key step in the synthesis of numerous biologically active compounds, particularly kinase inhibitors. The resulting methylsulfonyl group acts as an excellent leaving group, allowing for the introduction of various amine nucleophiles via SNAr to build diverse compound libraries for structure-activity relationship (SAR) studies.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a 2-aminopyrimidine core. The synthesis of these molecules often involves the displacement of a 2-methylsulfonyl group from a pyrimidine intermediate.
Caption: Workflow for the synthesis of a 2-aminopyrimidine kinase inhibitor scaffold.
This synthetic strategy has been employed in the development of inhibitors for various kinases, including Aurora kinases and epidermal growth factor receptor (EGFR).[5][6] For instance, in the synthesis of certain pyrido[3,4-d]pyrimidine-based kinase inhibitors, a key step is the oxidation of a 2-(methylthio) group to the corresponding sulfone, which is then displaced by an appropriate amine.[1]
Logical Workflow for Oxidation and Functionalization
The following diagram illustrates the decision-making process and workflow for the oxidation of a methylthiopyrimidine and its subsequent functionalization.
Caption: Decision workflow for oxidation and subsequent functionalization of methylthiopyrimidines.
Conclusion
The oxidation of the methylthio group on pyrimidine compounds is a powerful and versatile tool in medicinal chemistry and drug development. By converting the relatively inert methylthio group into a highly reactive methylsulfinyl or methylsulfonyl leaving group, chemists can readily access a diverse range of substituted pyrimidines. The protocols outlined in this document provide a foundation for researchers to effectively utilize this important transformation in their synthetic endeavors. Careful selection of the oxidizing agent and reaction conditions allows for the selective formation of either the sulfoxide or sulfone, enabling precise control over the subsequent functionalization steps. This chemistry is particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, particularly as kinase inhibitors.[1] 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a versatile and highly functionalized building block for the synthesis of diverse compound libraries aimed at structure-activity relationship (SAR) studies. Its three distinct functional groups—a reactive bromine atom at C5, a methoxy group at C4, and a modifiable methylthio group at C2—offer multiple avenues for chemical elaboration to explore the chemical space around a target of interest. These application notes provide detailed protocols and data presentation formats for leveraging this reagent in drug discovery programs, with a focus on the development of kinase inhibitors.
Core Chemical Reactivity and SAR Strategy
The strategic diversification of the this compound core relies on the sequential and selective modification of its key functional groups. A typical SAR strategy involves:
-
Modification at the C2 Position: The methylthio group is not an ideal leaving group for nucleophilic aromatic substitution (SNAr). However, its reactivity is significantly enhanced upon oxidation to the corresponding methylsulfonyl group (-SO₂CH₃).[2] This electron-withdrawing sulfonyl moiety activates the C2 position for displacement by various nucleophiles, most commonly amines, allowing for the introduction of a diverse range of side chains.
-
Modification at the C5 Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This enables the formation of C-C bonds and the introduction of various aryl and heteroaryl groups, which can probe key interactions within a target's binding site.
-
Modification at the C4 Position: While the methoxy group is less readily displaced than the other functional groups, it can be a site for modification in some synthetic schemes, or its electronic and steric influence on the overall molecule can be studied by comparing it to analogs with different substituents at this position.
The combination of these modifications allows for a systematic exploration of the structure-activity landscape to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methoxypyrimidine Derivatives via Oxidation and Nucleophilic Aromatic Substitution
This two-step protocol describes the activation of the 2-methylthio group followed by its displacement with an amine.
Step 1: Oxidation of this compound to 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Oxone®
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Nucleophilic Aromatic Substitution with a Primary or Secondary Amine
-
Materials:
-
5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine (from Step 1)
-
Desired amine (R-NH₂) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
-
Procedure:
-
Dissolve 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-bromo-4-methoxypyrimidine derivative.
-
Protocol 2: Synthesis of 5-Aryl-4-methoxy-2-(methylthio)pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the C5 position.
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Biological Evaluation - In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized pyrimidine derivatives (test compounds)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Add the recombinant EGFR kinase to initiate the reaction.
-
Incubate the plate at 30 °C for 60 minutes.
-
Add ATP to start the kinase reaction and incubate for an additional 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from SAR studies should be summarized in clear, well-structured tables to facilitate comparison between analogs.
Table 1: SAR of 2-Substituted-5-bromo-4-methoxypyrimidine Derivatives against EGFR Kinase
| Compound ID | R Group at C2 | EGFR IC₅₀ (nM) | A549 Cell Proliferation GI₅₀ (µM) |
| 1a | -NH-c-propyl | 550 | 15.2 |
| 1b | -NH-benzyl | 210 | 8.5 |
| 1c | -NH-(4-fluorobenzyl) | 98 | 3.1 |
| 1d | -NH-(3-chloroaniline) | 45 | 1.2 |
| Gefitinib | (Reference) | 25 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: SAR of 5-Aryl-4-methoxy-2-(methylthio)pyrimidine Derivatives against EGFR Kinase
| Compound ID | Ar Group at C5 | EGFR IC₅₀ (nM) | A549 Cell Proliferation GI₅₀ (µM) |
| 2a | Phenyl | 890 | > 20 |
| 2b | 4-Fluorophenyl | 750 | 18.9 |
| 2c | 3-Tolyl | 820 | > 20 |
| 2d | 4-Pyridyl | 680 | 15.7 |
| Gefitinib | (Reference) | 25 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental and Logical Workflows
Caption: Synthetic and screening workflow for SAR studies.
Signaling Pathway
The pyrimidine scaffold is a common core for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5]
Caption: EGFR signaling pathway and point of inhibition.
This compound is a highly valuable starting material for conducting SAR studies, particularly in the pursuit of novel kinase inhibitors. The distinct reactivity of its functional groups allows for the systematic and diverse generation of analogs. By combining robust synthetic protocols with quantitative biological assays, researchers can efficiently navigate the structure-activity landscape to identify and optimize lead compounds for further development.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and troubleshooting common issues encountered during the synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic approach involves a two-step process:
-
Methoxylation: Synthesis of the intermediate, 4-methoxy-2-(methylthio)pyrimidine, typically via a nucleophilic substitution reaction on a corresponding chloropyrimidine precursor.
-
Bromination: Subsequent electrophilic bromination of the 4-methoxy-2-(methylthio)pyrimidine intermediate at the C-5 position to yield the final product.
Q2: I am observing a low yield in the methoxylation step. What are the potential causes?
Low yields in the methoxylation step can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Competing side reactions may be consuming the starting material or product.
-
Purity of reagents: The purity of the starting chloropyrimidine and the sodium methoxide is crucial.
-
Reaction conditions: Suboptimal temperature or reaction time can lead to lower yields.
Q3: My bromination reaction is sluggish and giving a complex mixture of products. What could be the reason?
A complex product mixture in the bromination step often points towards issues with reaction control and selectivity. Key factors to consider are:
-
Choice of brominating agent: The reactivity of the brominating agent can significantly impact the outcome.
-
Reaction temperature: Bromination reactions can be exothermic, and poor temperature control can lead to side product formation.
-
Solvent effects: The polarity and nature of the solvent can influence the reaction rate and selectivity.
-
Presence of activating/deactivating groups: The electronic nature of the substituents on the pyrimidine ring will affect the ease of bromination.
Q4: How can I effectively purify the final product, this compound?
Purification of the final product can typically be achieved through standard laboratory techniques. Column chromatography using silica gel is a common and effective method. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-methoxy-2-(methylthio)pyrimidine (Methoxylation Step)
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. - Consider extending the reaction time if starting material is still present. |
| Suboptimal Reaction Temperature | - Ensure the reaction is maintained at the optimal temperature. For nucleophilic aromatic substitution with sodium methoxide, a temperature range of 20-70°C is often employed.[1] - A lower temperature may slow the reaction down, while a higher temperature could promote side reactions. |
| Moisture in Reaction | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Sodium methoxide is sensitive to moisture; use freshly opened or properly stored reagent. |
| Purity of Starting Material | - Verify the purity of the 4-chloro-2-(methylthio)pyrimidine starting material. Impurities can interfere with the reaction. |
| Stoichiometry of Reagents | - Use a slight excess of sodium methoxide (e.g., 1.1 equivalents) to drive the reaction to completion.[1] |
Issue 2: Low Yield and/or Side Product Formation in the Bromination of 4-methoxy-2-(methylthio)pyrimidine
| Potential Cause | Troubleshooting Action |
| Inappropriate Brominating Agent | - N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of pyrimidines.[2][3][4] - Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) can also be highly effective.[2] - Molecular bromine (Br₂) can be used but may require harsher conditions and can be less selective.[3][5] |
| Suboptimal Reaction Temperature | - Many bromination reactions with NBS are initiated at 0°C and then allowed to warm to room temperature.[5] - Elevated temperatures can lead to the formation of over-brominated or decomposition products. |
| Incorrect Solvent Choice | - Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are often used for bromination reactions.[2] - The choice of solvent can influence the solubility of the reagents and the reaction kinetics. |
| Formation of Isomers | - While the 5-position is the most electron-rich and favored for electrophilic attack on the pyrimidine ring, other isomers are possible depending on the directing effects of the substituents.[5] - Careful control of reaction conditions can improve regioselectivity. |
| Presence of Lewis Acid Catalyst | - The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination with reagents like DBH.[2] |
Data Presentation
Table 1: Comparison of Brominating Agents for Pyrimidine Derivatives
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Reported Yield (%) | Reference(s) |
| N-Bromosuccinimide (NBS) | DMF, Acetonitrile | 0°C to Room Temp. | Varies (often high) | [2][3][5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Dichloromethane, Acetonitrile, DMF | Room Temp. to 40°C | 94-100 | [2] |
| Molecular Bromine (Br₂) | Nitrobenzene, Acetic Acid | 125-135°C | Good | [5] |
| Sodium Monobromoisocyanurate (SMBI) | 10% H₂O-CH₃CN | Room Temp. | 88-94 | [6] |
Note: Yields are reported for various pyrimidine substrates and may differ for 4-methoxy-2-(methylthio)pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of 4-methoxy-2-(methylthio)pyrimidine (Intermediate)
This protocol is based on a similar synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][7]
Materials:
-
4-Chloro-2-(methylthio)pyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the pyrimidine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is a general procedure based on the bromination of pyrimidine derivatives using NBS.[5]
Materials:
-
4-methoxy-2-(methylthio)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Dissolve 4-methoxy-2-(methylthio)pyrimidine (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.
-
Stir the resulting mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed synthesis pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. suru-chem.com [suru-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki-Miyaura cross-coupling of substituted pyrimidines. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and improve reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion to the Desired Product
Question: My Suzuki coupling reaction with a substituted pyrimidine is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in the Suzuki coupling of pyrimidines can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] To mitigate this, consider using sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can help stabilize the active catalytic species.[1][2] |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] Also, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3][4] |
| Poor Substrate Reactivity | Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[3] For less reactive halides, increasing the temperature or using a more active catalyst system may be necessary. The position of the substituent on the pyrimidine ring also significantly impacts reactivity, with 2-substituted pyrimidines being particularly challenging due to the "2-pyridyl problem".[1] |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. A systematic screening of these parameters is often necessary. For instance, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[5][6] The solvent can also have a profound effect; alcoholic solvent mixtures have been shown to improve reactivity in some cases.[7][8] |
Issue 2: Significant Formation of Protodeboronation Byproduct
Question: I am observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid (Ar-H instead of Ar-Ar'). What is this side reaction and how can I minimize it?
Answer: This side reaction is known as protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[9][10] This is a common issue, especially with heteroaryl boronic acids like those derived from pyrimidine.[11]
Strategies to Minimize Protodeboronation:
| Strategy | Detailed Methodology |
| Use of Boronic Esters | Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates.[1][10] These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[10] |
| Optimize Reaction pH | The rate of protodeboronation is often pH-dependent.[4][9] For some heteroaryl boronic acids, the reaction is fastest at neutral pH.[9] Adjusting the pH with the appropriate choice and concentration of base can sometimes suppress this side reaction. |
| Anhydrous Conditions | Water can be a source of protons for protodeboronation.[12] Performing the reaction under anhydrous conditions, using dry solvents and reagents, can be beneficial. |
| Faster Coupling Kinetics | Employing a highly active catalyst system that promotes a rapid cross-coupling reaction can outcompete the slower protodeboronation side reaction.[4] |
Issue 3: Formation of Homocoupling Products
Question: My reaction mixture contains significant amounts of biaryl products derived from the coupling of two boronic acid molecules or two pyrimidine halides. How can I prevent this?
Answer: The formation of homocoupling products (Ar-Ar from the boronic acid or Py-Py from the pyrimidine halide) is another common side reaction.
Preventative Measures:
| Type of Homocoupling | Prevention Strategy |
| Boronic Acid Homocoupling | This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[13][14] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.[13] |
| Aryl Halide Homocoupling | This can sometimes be minimized by adjusting the stoichiometry, for example, by using a slight excess of the boronic acid derivative.[4] Lowering the reaction temperature may also reduce the rate of homocoupling.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki coupling of substituted pyrimidines?
A1: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[10][15] This is particularly problematic for 2-pyrimidinylboronic acids.[1]
-
Homocoupling: The self-coupling of either the boronic acid or the pyrimidine halide to form symmetrical biaryls.[7][14]
-
Catalyst Deactivation: Inhibition of the palladium catalyst by the nitrogen atoms of the pyrimidine ring.[1][2][3]
-
Hydrolysis of Halides: Under certain conditions, the halide on the pyrimidine ring can be replaced by a hydroxyl group.
Q2: How does the position of the substituent on the pyrimidine ring affect the Suzuki coupling reaction?
A2: The position of the boronic acid group or the halide on the pyrimidine ring significantly influences reactivity:
-
5-Substituted Pyrimidines: Generally exhibit good reactivity and participate in Suzuki couplings to give high yields.[1]
-
4-Substituted Pyrimidines: The electron-withdrawing nature of the nitrogen atoms can influence reactivity, but successful couplings are often achieved with optimized conditions.[1]
-
2-Substituted Pyrimidines: This is the most challenging isomer due to the proximity of the substituent to the ring nitrogen, which can lead to catalyst inhibition and increased susceptibility to protodeboronation (the "2-pyridyl problem").[1]
Q3: Which ligands are most effective for the Suzuki coupling of pyrimidines?
A3: Sterically hindered and electron-rich phosphine ligands have proven to be very effective in overcoming the challenges associated with heteroaryl couplings.[1] Ligands such as SPhos, XPhos, RuPhos, and tri-tert-butylphosphine are frequently used to promote the desired reaction and minimize side reactions.[1][2]
Q4: What is a general experimental protocol for a Suzuki coupling reaction involving a pyrimidine?
A4: The following is a general starting point for a microwave-assisted Suzuki coupling. Optimization of specific parameters will likely be necessary for your particular substrates.
General Microwave Protocol:
-
To a microwave reaction vessel, add the halogenated pyrimidine (1.0 equiv.), the arylboronic acid or ester (1.0-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a ligand if necessary, and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by a suitable method such as column chromatography.
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base | Yield (%) | Notes |
| 1 | K₃PO₄ | Good | Often a reliable choice for challenging couplings.[15] |
| 2 | K₂CO₃ | Good to Excellent | A commonly used and effective base.[6][7] |
| 3 | Na₂CO₃ | Effective | Can be a good alternative to potassium bases.[5] |
| 4 | Cs₂CO₃ | Effective | A stronger base that can be beneficial in some cases. |
| 5 | Organic Bases (e.g., TEA) | Generally Lower Yields | Inorganic bases are often superior in these reactions.[5] |
Table 2: Influence of Solvent on Suzuki Coupling of Dichloropyrimidines
| Entry | Solvent System | Yield (%) | Notes |
| 1 | 1,4-Dioxane/H₂O (2:1) | 80 | Optimal ratio in a specific study.[8] |
| 2 | THF/H₂O (1:1) | Good | The presence of water is generally beneficial.[8] |
| 3 | Toluene/Ethanol/H₂O | Good | Alcoholic co-solvents can enhance reactivity.[7] |
| 4 | DMF | Variable | A common polar aprotic solvent for Suzuki couplings. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in the Suzuki coupling of pyrimidines.
Caption: A logical workflow for troubleshooting low yields in pyrimidine Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Purification of crude 5-Bromo-4-methoxy-2-(methylthio)pyrimidine by column chromatography
Welcome to the technical support center for the purification of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: Based on protocols for structurally similar compounds, a good starting point for the elution of this compound is a non-polar solvent system with a small amount of a polar modifier. A system of 5% ethyl acetate in hexane has been successfully used for the purification of the related compound 5-bromo-2-(methylthio)pyrimidine.[1] It is recommended to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio, aiming for an Rf value of approximately 0.2-0.3 for the target compound.[2]
Q2: How can I monitor the progress of the column chromatography?
A2: The progress of the column can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot the collected fractions on a TLC plate alongside a sample of the crude reaction mixture and a reference standard of the pure product, if available. This will allow you to identify the fractions containing the desired compound.
Q3: What are the potential impurities I might encounter?
A3: The impurities will largely depend on the synthetic route used. If synthesizing from 5-bromo-2,4-dichloropyrimidine, potential impurities could include unreacted starting materials, partially reacted intermediates (e.g., where only one of the chloro groups has been substituted), and byproducts from side reactions. For instance, if the methoxy and methylthio groups are introduced sequentially, you might have impurities where only one of these groups has been added.
Q4: What should I do if my compound is not stable on silica gel?
A4: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation. If you suspect your compound is unstable, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any degradation spots have formed. If instability is confirmed, consider using a different stationary phase such as alumina or a deactivated silica gel. Alternatively, non-chromatographic purification methods like recrystallization or preparative HPLC can be explored.[3]
Q5: Are there alternative purification methods to column chromatography?
A5: Yes, other purification techniques can be employed. Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent or solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique suitable for obtaining highly pure compounds, especially for challenging separations.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are very similar. | - Optimize the solvent system by trying different solvent combinations or by using a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. - Consider using a different stationary phase, such as alumina or reverse-phase silica. - If separation is still challenging, preparative HPLC may be necessary for higher purity.[3] |
| Product is Eluting Too Quickly (High Rf) | The eluent is too polar. | - Decrease the polarity of the solvent system. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. |
| Product is Not Eluting from the Column (Low Rf) | The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. |
| Streaking of the Compound on the TLC Plate and Column | - The compound may be too polar for the chosen normal-phase conditions.- The compound may be acidic or basic, leading to strong interactions with the silica gel. | - Switch to a more polar eluent system or consider reversed-phase chromatography.- For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic acid can be added.[2] |
| Low Recovery of the Product | - The product may be unstable on the silica gel.- The compound may have poor solubility in the eluent, causing it to precipitate on the column.- Incomplete elution from the column. | - Test for compound stability on silica gel. If it is unstable, switch to a different stationary phase or purification method. - Choose a solvent system in which the compound is sufficiently soluble. - After the product has seemingly been fully eluted, flush the column with a much more polar solvent to check if any product remains adsorbed. |
| Presence of a Colored Impurity (e.g., from Palladium Catalyst) | Inefficient removal of the palladium catalyst during workup. | - Filter the crude reaction mixture through a pad of celite before aqueous workup.- Some palladium residues can be removed by treating the organic solution with activated carbon.[2] |
Experimental Protocols
General Protocol for Column Chromatography
This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the sample through the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
Optimizing temperature for reactions with 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
Welcome to the technical support center for 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the C5-bromo and the C2-methylthio groups. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-S bond of the methylthio group, allowing for selective functionalization at the C5 position. The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly after oxidation to the corresponding sulfone or sulfoxide.
Q2: What are the typical temperature ranges for common reactions with this compound?
Optimal temperatures are highly dependent on the specific reaction, substrates, catalyst system, and solvent. However, based on reactions with analogous pyrimidine derivatives, the following ranges can be used as a starting point for optimization:
-
Suzuki-Miyaura Coupling: 80°C to 120°C[1]
-
Nucleophilic Aromatic Substitution (SNAr): Room temperature to 80°C[1]
Q3: How does the methylthio group influence the reactivity of the pyrimidine ring?
The methylthio group at the C2 position can influence the electronic properties of the pyrimidine ring. It can also be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution, thus providing a handle for further functionalization at the C2 position.
Troubleshooting Guides
Low or No Conversion in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable activation. For challenging couplings, screen different phosphine ligands (e.g., XPhos, SPhos).[4] |
| Suboptimal Temperature | If the reaction is sluggish, cautiously increase the temperature in 10°C increments. Monitor for potential decomposition or side product formation. A temperature range of 80-120°C is a good starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][4] |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often effective.[5] For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. Ensure the base is anhydrous and fully dissolved if possible. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid/ester or amine coupling partner is pure and dry. |
| Oxygen Contamination | Rigorously exclude air from the reaction mixture by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly. |
Formation of Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen. Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere. Using a slight excess of the boronic acid can sometimes mitigate this issue. |
| Protodeboronation (Loss of Boronic Acid) | Can be promoted by excessive heat or prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed. The choice of base and solvent can also influence this side reaction. |
| Reaction at the Methylthio Group | While less reactive than the C-Br bond in cross-coupling, reaction at the C2 position can occur under harsh conditions. To favor selectivity at the C5-bromo position, use milder conditions, such as lower temperatures and shorter reaction times. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to a temperature of 80-110°C.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Synthetic Pathway to a Kinase Inhibitor Precursor
The following diagram illustrates a potential synthetic pathway where this compound is used as a key intermediate in the synthesis of a precursor for kinase inhibitors.[7] This highlights the strategic use of sequential cross-coupling and nucleophilic substitution reactions.
Caption: Synthetic pathway to a kinase inhibitor precursor.
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
This diagram provides a logical workflow for troubleshooting low-yield issues in Suzuki-Miyaura or Buchwald-Hartwig reactions involving this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Pyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed pyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed pyrimidine coupling reaction has stalled or shows low to no conversion. What are the likely causes?
A1: Low or no conversion in these reactions can stem from several factors. A primary cause is catalyst deactivation, where the nitrogen atoms in the pyrimidine ring coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[1][2][3] Other common issues include the use of an inappropriate ligand, suboptimal reaction conditions (base, solvent, temperature), poor quality of starting materials, or the formation of inactive palladium black.[1][4]
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) species.[4] Its formation is often a sign of catalyst decomposition and can be caused by excessively high temperatures, an inappropriate choice of solvent, or impurities in the reaction mixture.[1] To prevent this, consider lowering the reaction temperature, using stabilizing ligands such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), and ensuring all reagents and solvents are pure and anhydrous.[1][4]
Q3: How does the choice of ligand affect catalyst activity and stability in pyrimidine coupling reactions?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. For pyrimidine substrates, which can act as catalyst poisons, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[1][2] These ligands shield the palladium center, preventing deactivation by the pyrimidine nitrogen, and promote the formation of highly reactive, low-coordinate Pd(0) species necessary for efficient oxidative addition and reductive elimination.[2][5]
Q4: What are the best practices for selecting a base and solvent for these reactions?
A4: The choice of base and solvent is highly substrate-dependent and crucial for reaction success.[1] Strong, non-nucleophilic bases are often required. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is frequently used.[6] Solvents should be anhydrous and deoxygenated.[1] Toluene, dioxane, and THF are commonly employed and can significantly influence reaction rates and catalyst stability.[1][7]
Q5: Can a deactivated palladium catalyst be reactivated?
A5: In some cases, catalyst reactivation is possible. For instance, palladium catalysts that have been deactivated by reduction to Pd(0) nanoparticles can sometimes be reoxidized to the active Pd(II) state using an oxidizing agent like benzoquinone.[8] For catalysts poisoned by nitrogen-containing impurities, a method involving treatment with alkali or alkaline earth metal salts at elevated temperatures has been described.[9] However, preventing deactivation in the first place is generally a more effective strategy.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low or No Catalytic Activity
This guide provides a systematic approach to troubleshooting failed or low-yielding palladium-catalyzed pyrimidine reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.[1]
Detailed Solutions:
-
Catalyst System:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning.[1] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and prevent this deactivation.[1]
-
Precatalyst Choice: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are often required. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is a common choice.[1][6]
-
Solvent: Ensure the use of anhydrous and deoxygenated solvents such as toluene, dioxane, or THF.[1] Water can deactivate the catalyst.[6]
-
Temperature: Reactions often require elevated temperatures (80-110 °C).[6] However, excessively high temperatures can lead to catalyst decomposition (palladium black formation).[1]
-
-
Reagent Quality:
-
Purity: Impurities in starting materials or solvents can act as catalyst poisons.[4] Purify all reagents and use high-purity, anhydrous solvents.
-
Boronic Acid Stability: In Suzuki reactions, boronic acids can decompose. Using fresh boronic acid or a more stable derivative like a pinacol ester can improve results.[1]
-
-
Side Reactions:
Guide 2: Identifying Catalyst Deactivation Pathways
Understanding the mechanism of catalyst deactivation is key to preventing it.
Deactivation Pathways and Diagnostic Methods:
Caption: Common catalyst deactivation pathways and their diagnostic methods.
-
Catalyst Poisoning: The Lewis basic nitrogen of the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[3] Impurities such as sulfur or halides from starting materials can also act as poisons.[4]
-
Pd(0) Aggregation: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or if the catalytic cycle is slow.[3][4]
-
Change in Oxidation State: The active catalyst is typically Pd(0). Oxidation to Pd(II) by air or other oxidants can render the catalyst inactive.[4] Conversely, in some systems, reduction of the active Pd(II) to inactive Pd(0) can occur.[8]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity.
Data Presentation
Table 1: Recommended Reagents for Overcoming Catalyst Inactivity in Pyrimidine Couplings
| Component | Recommended Options | Rationale |
| Palladium Source | Pre-formed precatalysts (e.g., G3/G4 palladacycles) | Provides more consistent results and avoids issues with in situ catalyst generation.[1] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Common and effective, but require careful optimization with the chosen ligand.[1][6] | |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Shield the palladium center from deactivation by the pyrimidine nitrogen and promote key catalytic steps.[1][2] |
| N-heterocyclic carbenes (NHCs) | Offer strong σ-donation and steric bulk, providing high stability and activity.[1][2] | |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ (for Suzuki) | Effective for transmetalation; choice is often substrate-dependent.[1] |
| NaOtBu, LiHMDS (for Buchwald-Hartwig) | Strong, non-nucleophilic bases that facilitate C-N bond formation.[1][6] | |
| Solvents | Toluene, Dioxane, THF | Anhydrous, deoxygenated aprotic solvents that are compatible with most palladium catalysts.[1] |
| DMF, DMSO, NMP (for SNAr) | Polar aprotic solvents that can facilitate nucleophilic aromatic substitution.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point and may require optimization for specific substrates.
-
In a microwave vial, dissolve the chloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).[1]
-
Degas the solution by bubbling argon through it for 10-15 minutes.[1]
-
Add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and a suitable palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[1] For challenging substrates, a more advanced catalyst system with a bulky phosphine ligand is recommended.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes, or until completion as monitored by TLC or LC-MS.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol is a general guideline and should be optimized for the specific amine and pyrimidine substrates.
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[6]
-
Add the base (e.g., NaOtBu, 1.4 mmol).[6]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[6]
-
Filter the mixture through a pad of Celite® to remove the catalyst.[6]
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
Protocol 3: Testing for Catalyst Poisoning by Impurities
This experiment can help determine if impurities in the reagents or solvents are the cause of catalyst inactivity.
-
Baseline Reaction: Run the reaction under standard conditions with your current batch of reagents and solvents. Record the yield and reaction profile.[4]
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).[4]
-
Comparison: If the high-purity reaction shows a significantly improved yield or reaction rate, it is highly likely that impurities in the original materials were poisoning the catalyst.[4]
Experimental Workflow for Catalyst Poisoning Test:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
How to avoid debromination in pyrimidine cross-coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize pyrimidine cross-coupling reactions, with a specific focus on preventing the common side reaction of debromination.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in pyrimidine cross-coupling reactions?
A1: Debromination is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[1] This occurs when the palladium intermediate, formed after oxidative addition, undergoes protonolysis or is reduced before it can proceed through the desired cross-coupling pathway.[1] Pyrimidine rings are electron-deficient, which enhances the reactivity of attached halogens but can also make them more susceptible to side reactions like debromination.[2][3] This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.
Q2: What are the primary factors that promote the debromination side reaction?
A2: Several reaction parameters can inadvertently favor debromination. Key factors include:
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Catalyst and Ligand Choice: An inappropriate ligand may not sufficiently stabilize the palladium catalyst or promote the desired reductive elimination step efficiently.[4]
-
Solvent System: Protic solvents, such as alcohols or residual water, can act as a proton source, directly leading to the cleavage of the C-Br bond.[5]
-
Choice of Base: While necessary for the reaction, some bases can promote debromination, particularly if they introduce protic impurities or are excessively strong under certain conditions.
-
Temperature: High reaction temperatures can sometimes increase the rate of decomposition pathways and side reactions, including debromination.[6]
-
Atmosphere: The presence of oxygen can lead to catalyst deactivation and the formation of palladium species that may facilitate side reactions.[2][5]
Q3: Which catalyst and ligand systems are most effective at minimizing debromination?
A3: The selection of the catalyst and ligand is critical for suppressing debromination.[7] For challenging substrates like electron-deficient bromopyrimidines, bulky and electron-rich phosphine ligands are highly recommended.[8]
-
Recommended Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be effective.[8] They promote the crucial oxidative addition step and stabilize the catalytic species, favoring the cross-coupling pathway.[8]
-
Catalyst Systems: Using a pre-formed palladium(0) catalyst or a tandem catalyst system like XPhosPdG2/XPhos has been shown to be highly effective in avoiding the debromination reaction.[7][9]
Q4: How do the base and solvent choices impact the formation of debrominated byproducts?
A4: The base and solvent create the environment for the reaction and must be chosen carefully.
-
Solvents: To minimize debromination, it is often best to use anhydrous, degassed aprotic solvents like dioxane, THF, or DMF.[2][5] Protic solvents should generally be avoided as they can be a direct source of protons for the side reaction.[5] Interestingly, in some optimized systems, water as the sole solvent has been shown to provide the desired product exclusively, indicating the complexity and substrate-dependency of this choice.[7]
-
Bases: Mild bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[5][10] It is crucial to use a high-purity, anhydrous base to avoid introducing water, which can be a proton source.
Q5: My pyrimidine substrate contains a basic nitrogen group (e.g., an amino group). How does this affect the reaction and the risk of debromination?
A5: The presence of basic nitrogen atoms, either within the pyrimidine ring or as substituents like an amino group, can lead to catalyst inhibition.[8] These basic sites can coordinate to the palladium center, deactivating the catalyst and stalling the reaction.[8][11] This can indirectly promote debromination by extending the lifetime of intermediates susceptible to the side reaction. To overcome this, the use of more robust, sterically hindered ligands (e.g., XPhos, SPhos) is often necessary to shield the palladium center and maintain catalytic activity.[8]
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of a debrominated byproduct is observed by LC-MS or NMR.
-
Symptom: Your analytical data shows a major byproduct with a mass corresponding to your pyrimidine starting material minus the mass of bromine and plus the mass of hydrogen.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Inadequate Ligand | Switch to a bulky, electron-rich phosphine ligand such as XPhos or SPhos. Consider a pre-catalyst like XPhosPdG2.[8] | These ligands accelerate the desired C-C bond formation, outcompeting the debromination pathway.[8] |
| Protic Solvent | Ensure solvents are anhydrous and degassed. Avoid alcohols. Switch to dioxane or THF.[5] | Protic solvents can directly provide the proton that replaces the bromine atom.[5] |
| Atmosphere Control | Ensure the reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed before use.[12] | Oxygen can degrade the Pd(0) catalyst, leading to inefficient coupling and promoting side reactions. |
| Base Selection | Switch to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.[12] | A different base can alter the reaction kinetics to favor coupling over debromination. |
| High Temperature | Reduce the reaction temperature. Screen temperatures from room temperature up to 80 °C. | Lower temperatures can slow down the undesired debromination reaction rate relative to the cross-coupling. |
Issue 2: The reaction shows low or no conversion of the bromopyrimidine starting material.
-
Symptom: TLC or LC-MS analysis shows that the starting material is largely unconsumed after the expected reaction time.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inhibition | If your substrate contains basic nitrogens, use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium center.[8] | The basic nitrogen atoms in the substrate can bind to the palladium, poisoning the catalyst. Bulky ligands prevent this coordination.[8][11] |
| Inactive Catalyst | Use a pre-formed, air-stable Pd(0) precatalyst (e.g., a G2 or G3 precatalyst). Ensure the reaction is run under a strict inert atmosphere.[12] | The active catalyst is the Pd(0) species. If it is not formed or is oxidized to Pd(II), the catalytic cycle cannot begin.[2] |
| Poor Oxidative Addition | Increase the temperature moderately (e.g., from 80 °C to 100 °C). Ensure you are using an appropriate ligand that promotes oxidative addition.[2][8] | The first step of the catalytic cycle, oxidative addition into the C-Br bond, can be slow and may require more thermal energy.[2] |
| Poor Reagent Solubility | Change the solvent system. A mixture like dioxane/water (e.g., 4:1) can sometimes improve the solubility of all components.[12] | If reagents are not fully dissolved, the reaction will be slow or may not proceed at all. |
Part 3: Data Presentation
The choice of ligand and solvent can dramatically influence the outcome of the reaction. The following table summarizes experimental results from a study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, highlighting the successful suppression of the debrominated side product.
Table 1: Effect of Ligand and Solvent on Product Distribution [7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (Coupled Product) | Yield (Debrominated Product) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 10% | 80% |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 110 | 12 | 45% | 40% |
| 3 | XPhosPdG2 (5) | - | K₂CO₃ (2) | Toluene | 110 | 12 | 60% | 15% |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Toluene/H₂O | 110 | 2 | 85% | Not Detected |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Water | 100 (µW) | 0.25 | 86% | Not Detected |
Data adapted from a study on a similar heterocyclic system to illustrate key trends.[7]
Part 4: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination [2][7]
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and the additional ligand (e.g., XPhos, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, or solely water) via syringe to achieve a substrate concentration of approximately 0.1 M.[2][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Microwave heating can also be effective and may reduce reaction times.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling [5]
This protocol describes a selective Sonogashira coupling, which can be adapted to minimize debromination by avoiding harsh conditions.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Higher temperatures may be required but should be optimized to avoid debromination.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol above, using an appropriate solvent system for extraction and chromatography.
Part 5: Visual Guides
The following diagrams illustrate the logical workflow for troubleshooting debromination and the interplay of factors influencing the reaction outcome.
Caption: Troubleshooting workflow for addressing debromination.
Caption: Key factors influencing reaction pathways.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Di-substituted Pyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in reactions involving di-substituted pyrimidines. The content is designed to directly address common experimental challenges and provide actionable solutions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyrimidine core. However, achieving site-selectivity on di-halogenated pyrimidines can be challenging. The reactivity of the halogen positions generally follows the order C4 > C2 > C5.[1]
Frequently Asked Questions & Troubleshooting
Question 1: My Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine is giving poor regioselectivity or primarily reacting at the C4 position. How can I achieve C2 selectivity?
Answer: Achieving C2 selectivity in cross-coupling reactions of 2,4-dichloropyrimidines is a known challenge, as the C4 position is electronically favored for oxidative addition with standard palladium catalysts.[1][2][3] However, specific conditions can override this inherent preference.
-
Potential Cause: Standard catalyst systems (e.g., Pd(PPh₃)₄, Pd(OAc)₂) inherently favor the more electrophilic C4 position.[1][2]
-
Solution for C-S Coupling: For C-S coupling reactions with thiols, switching to a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand has been shown to uniquely favor the C2 position.[1][4]
-
Solution for C-N Coupling: For Buchwald-Hartwig amination, the choice of ligand is critical. While many systems favor C4, specific ligands like Xantphos have been used to achieve C2-selective amination.[5]
-
Consider Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the C4 position, thereby promoting reaction at C2.[1]
Question 2: I am observing low or no conversion in my Suzuki coupling of a bromo- or chloropyrimidine. What are the likely causes?
Answer: Low conversion can stem from several factors, often related to the catalyst system or reaction conditions.
-
Potential Cause: Catalyst Inhibition. The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[6]
-
Troubleshooting Step: Employ more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are effective for heteroaryl halides as they promote the crucial oxidative addition step and stabilize the active catalytic species.[6]
-
Potential Cause: Inactive Catalyst. The palladium source may not be efficiently reduced to the active Pd(0) state.
-
Troubleshooting Step: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions (e.g., presence of a suitable reductant if using a Pd(II) source) are adequate for in-situ reduction.
-
Potential Cause: Suboptimal Conditions. The choice of base, solvent, and temperature significantly impacts reaction efficiency. Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require more forcing conditions.[7]
-
Troubleshooting Step: A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene, DMF) is recommended. Microwave irradiation can also significantly shorten reaction times and improve yields.[2][7]
Question 3: My Buchwald-Hartwig amination of a dichloropyrimidine is not selective. How can I control which halide is substituted?
Answer: Regioselectivity in aminations of dihalopyrimidines is governed by a combination of electronic, steric, and catalytic factors.[8]
-
Electronic Effects: The C4 position in 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophilic attack.[8]
-
Steric Effects: A bulky amine nucleophile may preferentially attack the less sterically hindered position.[8]
-
Catalyst Control: The ligand plays a paramount role. For C2-selective amination on dichloropyridines (an analogous system), Xantphos has proven effective.[5] A highly regioselective method for C2-amidation of 2,4-dichloroazines was achieved using a Pd(OAc)₂/dppf catalyst system.[9] A thorough ligand screening is often necessary to find the optimal conditions for your specific substrate.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from screening various components for cross-coupling reactions on di-substituted pyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4-Product Yield (%) | C2/C4 Ratio |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ | Toluene | 100 | 12 | 75 | >99:1 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80 | >99:1 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 92 | >99:1 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | >99:1 |
(Data compiled from multiple sources for illustrative purposes, reflecting general trends.)[2][7]
Table 2: Ligand Effect on Regioselectivity of Buchwald-Hartwig Amination
| Pyrimidine Substrate | Amine | Catalyst System | Predominant Isomer | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyridine | N-Acetylaminoarene | Pd(OAc)₂ / Xantphos | C2-Amine | [5] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine | Pd₂(dba)₃ / Ligand | C4-Amine | [9] |
| 2,4-Dichloroazine | Amide | Pd(OAc)₂ / dppf | C2-Amide | [9] |
(Data adapted from analogous heterocyclic systems to illustrate ligand-directing effects.)
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting flowchart for poor regioselectivity in cross-coupling.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for functionalizing electron-deficient pyrimidine rings. Regioselectivity is dictated by the electronic properties of the ring and its substituents.
Frequently Asked Questions & Troubleshooting
Question 4: In my SNAr reaction on a 2,4-dichloropyrimidine, which position is expected to be more reactive?
Answer: Generally, the C4 position is more electrophilic and will react first in SNAr reactions with most nucleophiles.[1][8] This can be explained by examining the resonance structures of the Meisenheimer intermediate; attack at C4 (and C2) allows the negative charge to be delocalized onto a ring nitrogen atom, which is stabilizing.[10][11] The greater reactivity at C4 over C2 is often attributed to frontier molecular orbital (FMO) theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position.[10][12]
Question 5: My SNAr reaction is not selective, or I want to favor substitution at C2. How can this be achieved?
Answer: While C4 is typically favored, selectivity can be inverted or controlled under specific circumstances.
-
Influence of Substituents: An electron-donating group at the C6 position can alter the electronic landscape, making the C2 position more favorable for nucleophilic attack.[12] Conversely, an electron-withdrawing group at C5 enhances the inherent selectivity for C4.[13]
-
Nucleophile Choice: In a novel exception, using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines leads to excellent C2 selectivity.[13] Soft nucleophiles like thiols have also shown a preference for the C2 position in some heterocyclic systems.[5]
-
Steric Hindrance: A bulky substituent at C5 can block access to the C4 position, thereby directing the nucleophile to the C2 site.[1]
Question 6: I am seeing very low conversion in my SNAr amination reaction. What can I do to improve the yield?
Answer: Low conversion in SNAr often points to insufficient activation of the pyrimidine ring or suboptimal reaction conditions.[8]
-
Increase Electronic Activation: Ensure your pyrimidine has sufficient electron-withdrawing character. If the substrate is not activated enough, more forcing conditions are required.
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature. Many SNAr reactions require heating, sometimes to 80-120 °C or higher.[8]
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to stabilize the charged Meisenheimer intermediate.
-
Base: A suitable base (e.g., K₂CO₃, DIPEA) is often required to neutralize the HX generated during the reaction and may also deprotonate the incoming nucleophile.
-
Mandatory Visualization: Competing SNAr Pathways
Caption: Competing pathways for SNAr on 2,4-dichloropyrimidine.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point for optimization. Screening of catalyst, ligand, base, and solvent is highly recommended.[2]
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and H₂O, 2:1 ratio, 6 mL)
-
Nitrogen or Argon supply
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup:
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr Amination of a Dichloropyrimidine
This protocol is a general method; temperature and reaction time will vary based on substrate reactivity.[8]
Materials:
-
Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 mmol, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the dichloropyrimidine in the solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
Workup:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.
Mandatory Visualization: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Pyrimidine Intermediate Scale-Up Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our comprehensive technical support center dedicated to addressing the common and complex challenges encountered during the scale-up synthesis of pyrimidine intermediates. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide: Common Issues in Pyrimidine Synthesis
This section addresses specific problems that may arise during the synthesis of pyrimidine intermediates, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Q: My pyrimidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in pyrimidine synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It's crucial to ensure these parameters are optimized for your specific substrates.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time and prevent product degradation.
-
Inefficient Catalysis: The choice and concentration of the catalyst are critical. For instance, in the Biginelli reaction, while strong Brønsted acids like HCl are traditionally used, they can sometimes lead to side reactions.[2] Exploring Lewis acids such as FeCl₃, ZnCl₂, or various nanocatalysts may improve yields.[3]
-
Purity of Reactants: Impurities in starting materials can inhibit the reaction or lead to the formation of side products, ultimately reducing the yield of the desired pyrimidine.[2] Ensure all reactants are of high purity.
-
Incomplete Cyclization: In reactions like the Pinner synthesis, incomplete cyclization can be a major contributor to low yields. This may be due to insufficient activation of a carbonyl group or steric hindrance. Adding a catalytic amount of a Brønsted or Lewis acid or prolonging the reaction time can help drive the reaction to completion.[1]
-
Issue 2: Formation of Side Products and Impurities
Q: I am observing unexpected peaks in my analytical data, suggesting the presence of side products. What are the common impurities in pyrimidine synthesis and how can I minimize their formation?
A: The formation of side products is a common hurdle in pyrimidine synthesis, complicating purification and reducing overall yield. Understanding the potential side reactions is key to mitigating them.
-
Common Side Products & Prevention Strategies:
-
Hantzsch Dihydropyridine Byproducts (in Biginelli Reaction): A frequent fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures).[1][2]
-
N-Acylurea Byproducts (in Biginelli Reaction): These impurities can form from a competing reaction between the β-ketoester and urea, making purification difficult.[2]
-
Prevention: Careful control of reactant stoichiometry and catalyst selection can suppress their formation. Recrystallization is often an effective purification method to remove N-acylurea impurities.[2]
-
-
Self-Condensation Products: In the Pinner synthesis, self-condensation of the 1,3-dicarbonyl compound can be a significant side reaction.[1][2]
-
Prevention: The choice and stoichiometry of the base are crucial to promote the desired cyclization while minimizing self-condensation.[2]
-
-
Issue 3: Purification Challenges
Q: I am finding it difficult to purify my crude pyrimidine intermediate. What are the best strategies for purification?
A: Purification can be challenging due to the presence of structurally similar impurities and byproducts. A multi-step approach is often necessary.
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline pyrimidine derivatives, especially for removing N-acylurea impurities from Biginelli reaction products.[2]
-
Column Chromatography: For complex mixtures or when impurities have similar polarities to the product, column chromatography is a versatile purification technique.
-
Proper Work-up: Thorough aqueous washes and extractions before chromatography are essential to remove residual catalysts and unreacted reagents that might co-elute with the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis? A: Key parameters to control include reaction temperature, rate of addition of reagents, stirring efficiency, and efficient heat transfer. Inadequate control of these parameters can lead to variations in product quality and impurity profiles.
Q2: How can I minimize the risk of runaway reactions during scale-up? A: A thorough understanding of the reaction thermodynamics is crucial. Performing calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) on a small scale can help identify potential thermal hazards. Ensuring adequate cooling capacity and implementing a robust process control strategy are essential for safe scale-up.
Q3: What are the common analytical techniques used to monitor the progress and purity of pyrimidine synthesis? A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more detailed analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly used.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various catalysts and solvents on the yield of the Biginelli reaction, a common method for pyrimidine synthesis.
Table 1: Comparison of Different Catalysts on the Yield of a Model Biginelli Reaction
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Yb(OTf)₃ | 120 | 95 | [4] |
| InCl₃ | 180 | 92 | [4] |
| LiClO₄ | 360 | 90 | [4] |
| Copper Nanoparticles | 15 | >90 | [5] |
| MFI27_6 (Zeolite) | 20 | 91 | [6] |
| No Catalyst | 240 | 70 | [7] |
Table 2: Effect of Solvent on the Yield of a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| Acetonitrile | 37.5 | 95 | [8] |
| Ethanol | 24.5 | 85 | [8] |
| Dichloromethane | 8.9 | 60 | [8] |
| Tetrahydrofuran | 7.5 | 55 | [8] |
| Solvent-free | - | 91 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures discussed in this guide.
Protocol 1: General Procedure for a Biginelli Reaction to Minimize Hantzsch Byproduct
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol. Add the chosen catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Reaction: Stir the mixture at a controlled temperature, typically around 60°C.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a small amount of cold ethanol and stir for 5 minutes.[1]
-
Isolation: Filter the solid product and wash it with cold ethanol.[1]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Base Addition: Add a solution of a suitable base, such as sodium ethoxide (10 mmol), to the reaction mixture.
-
Amidine Addition: Add the amidine hydrochloride (10 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If necessary, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations: Workflows and Decision Trees
The following diagrams, generated using DOT language, illustrate key workflows and decision-making processes in pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in reactions involving 5-Bromo-4-methoxy-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A common and logical synthetic route starts from 5-bromo-2,4-dichloropyrimidine. This involves a sequential nucleophilic aromatic substitution (SNAr). First, a methoxy group is introduced by reacting with sodium methoxide, followed by the introduction of a methylthio group using sodium thiomethoxide. The primary impurities arise from incomplete reactions, over-reaction, or side reactions like hydrolysis.
Q2: What analytical techniques are recommended for identifying impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling. Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the sample and can be used to resolve closely related impurities. For structural elucidation of the main product and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Q3: My reaction has gone to completion according to TLC, but I'm having trouble isolating the pure product. What are the initial steps I should take?
If your TLC indicates a clean reaction but you are facing purification challenges, consider the possibility of co-eluting impurities or product instability on your chosen stationary phase (e.g., silica gel). It is advisable to first perform a thorough work-up to remove any inorganic salts and highly polar byproducts. Following that, attempting purification by a different method, such as recrystallization, might be beneficial. If column chromatography is necessary, screening a variety of solvent systems with different polarities is crucial to achieve optimal separation.
Troubleshooting Guide: Common Impurities and Their Removal
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Material or Intermediates
Symptom: Your analytical data (e.g., NMR, MS) shows the presence of 5-bromo-2,4-dichloropyrimidine or 5-bromo-4-chloro-2-(methylthio)pyrimidine.
Cause:
-
Incomplete Reaction: Insufficient reaction time, too low a temperature, or inadequate stoichiometry of the nucleophile (sodium methoxide or sodium thiomethoxide).
-
Poor Quality Reagents: Deactivated sodium methoxide or sodium thiomethoxide.
Solution:
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Gradually increase the reaction temperature, being mindful of potential side reactions.
-
Use a slight excess (1.1-1.2 equivalents) of the nucleophile to drive the reaction to completion.
-
-
Purification:
-
Column Chromatography: Both starting materials are generally less polar than the desired product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the product from the starting materials.
-
Issue 2: Formation of a Di-substituted Byproduct
Symptom: Your analytical data indicates the presence of 5-bromo-2,4-dimethoxypyrimidine.
Cause:
-
Over-reaction with Sodium Methoxide: The second nucleophile (sodium thiomethoxide) is outcompeted by an excess of sodium methoxide, leading to the substitution of both chloro groups with methoxy groups.
-
Reaction Temperature Too High: Higher temperatures can sometimes favor the less selective di-substitution.
Solution:
-
Control Stoichiometry and Temperature:
-
Carefully control the stoichiometry of sodium methoxide in the first step to favor mono-substitution.
-
Maintain a lower reaction temperature during the addition of sodium methoxide.
-
-
Purification:
-
Column Chromatography: 5-bromo-2,4-dimethoxypyrimidine is expected to have a different polarity compared to the desired product. A carefully optimized gradient elution on silica gel should allow for their separation.
-
Recrystallization: If the polarity difference is insufficient for clean chromatographic separation, recrystallization from a suitable solvent system could be effective. Experiment with solvent pairs like ethanol/water or hexane/ethyl acetate.
-
Issue 3: Presence of Hydrolysis Products
Symptom: Your mass spectrometry data shows peaks corresponding to the replacement of a chloro, methoxy, or methylthio group with a hydroxyl group.
Cause:
-
Presence of Water: The reaction was not carried out under anhydrous conditions, or water was introduced during the work-up. Pyrimidine rings are susceptible to hydrolysis, especially when activated by electron-withdrawing groups.
Solution:
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Careful Work-up:
-
When quenching the reaction, use a saturated aqueous solution of ammonium chloride instead of pure water to minimize pH changes that can promote hydrolysis.
-
Minimize the contact time of the product with aqueous layers during extraction.
-
-
Purification:
-
Column Chromatography: Hydroxylated impurities are significantly more polar than the desired product and can usually be separated effectively on silica gel. They may even remain at the baseline in less polar solvent systems.
-
Data Presentation
| Impurity Name | Probable Cause | Recommended Analytical Method(s) for Detection |
| 5-bromo-2,4-dichloropyrimidine | Incomplete reaction in the first step | TLC, HPLC, GC-MS, ¹H NMR |
| 5-bromo-4-chloro-2-(methylthio)pyrimidine | Incomplete reaction in the second step | TLC, HPLC, GC-MS, ¹H NMR |
| 5-bromo-2,4-dimethoxypyrimidine | Over-reaction with sodium methoxide | TLC, HPLC, LC-MS, ¹H NMR |
| Hydroxylated byproducts | Presence of water in the reaction or work-up | LC-MS |
Experimental Protocols
Protocol 1: Column Chromatography for Purification
This is a general protocol that should be optimized for your specific mixture.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for substituted pyrimidines is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired product is between 0.2 and 0.4.
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Start with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for pyrimidine derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures such as hexane/ethyl acetate or ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Synthetic pathway for this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting and purifying this compound.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base and solvent conditions for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions on pyrimidines in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing very low or no conversion of my starting material in an SNAr reaction on a chloropyrimidine. What are the primary factors to investigate?
A1: Low conversion in SNAr reactions on pyrimidines is frequently linked to the electronic properties of the substrate and the reaction conditions.
-
Substrate Activation: SNAr reactions are significantly more favorable when the pyrimidine ring is substituted with electron-withdrawing groups (EWGs). These groups stabilize the negative charge in the intermediate Meisenheimer complex, thus lowering the activation energy of the reaction. If your pyrimidine substrate is not sufficiently activated, the reaction will likely be sluggish.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can effectively solvate the charged intermediate.[1] In some cases, greener solvents like PEG 400 have also been used effectively.[2]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. The required temperature can range from room temperature to reflux, depending on the reactivity of the substrates.[1] For some highly reactive substrates, reactions can even be performed at temperatures as low as -78°C.[3]
-
Base Strength: The base plays a crucial role in deprotonating the incoming nucleophile (if it's an amine or alcohol) and neutralizing the acid generated during the reaction. The choice of base should be tailored to the specific reaction.
Q2: My reaction is still not proceeding to completion despite using a polar aprotic solvent and heat. What type of base should I be using?
A2: The optimal base depends on the nature of your nucleophile and the pyrimidine substrate.
-
For Amine Nucleophiles: A variety of bases can be employed. Triethylamine (TEA) in a protic solvent like refluxing ethanol has been shown to be effective for SNAr amination reactions.[4][5] For less reactive systems, stronger non-nucleophilic bases might be necessary. Inorganic bases like potassium carbonate (K₂CO₃) are also commonly used, often in solvents like DMF.[1][6]
-
For Alcohol Nucleophiles: To generate the more nucleophilic alkoxide, a base is required. In some instances, the use of a strong base like sodium hydroxide (NaOH) in an alcohol solvent can lead to the formation of alkoxide ions, which then act as the nucleophile.[4]
-
Tertiary Amines as Nucleophiles: Interestingly, tertiary amines can act as nucleophiles to achieve excellent C-2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position.[7]
Issue 2: Formation of Side Products
Q3: I am observing a significant amount of a side product that appears to be from solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?
A3: Solvolysis is a common side reaction when using protic solvents like water or alcohols.
-
Solvent Selection: To minimize solvolysis, switch to a non-protic solvent such as DMF, DMSO, or toluene.[1] It is also crucial to ensure that all reagents and solvents are anhydrous, especially for moisture-sensitive reactions.[1]
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can help reduce the formation of degradation and side products.[1]
Issue 3: Poor Regioselectivity
Q4: I am using a dichloropyrimidine and obtaining a mixture of isomers. How can I control the regioselectivity of the substitution?
A4: Regioselectivity in the SNAr of dichloropyrimidines is a complex issue influenced by several factors.
-
Electronic Effects: On a 2,4-dichloropyrimidine, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position.[8][9] This is often attributed to the greater ability of the adjacent nitrogen to stabilize the Meisenheimer intermediate.
-
Substituent Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at the C-6 position can favor substitution at the C-2 position.[10][11] Conversely, an electron-withdrawing group at the C-5 position typically directs substitution to the C-4 position.[7]
-
Nucleophile Choice: As mentioned earlier, tertiary amine nucleophiles can exhibit high selectivity for the C-2 position on 5-substituted-2,4-dichloropyrimidines.[7]
-
Reaction Conditions: The choice of base and solvent can also influence the regioselectivity, although this is often substrate-dependent.[8]
Frequently Asked Questions (FAQs)
Q5: What are the most commonly used solvents for SNAr on pyrimidines, and how do I choose the right one?
A5: Polar aprotic solvents are the most common choice. Your selection should be based on the reactivity of your substrates and the required reaction temperature.
-
DMF (Dimethylformamide): A versatile and commonly used solvent that can facilitate reactions at a wide range of temperatures.[1]
-
DMSO (Dimethyl sulfoxide): Another excellent polar aprotic solvent, often used for less reactive substrates due to its high boiling point.[1]
-
NMP (N-Methyl-2-pyrrolidone): Similar to DMSO, it is used for reactions requiring high temperatures.[1]
-
DCM (Dichloromethane): Can be used in some cases, particularly when a lower boiling point solvent is desired and the reaction is facile.[6]
-
Ethanol: While a protic solvent, it can be effective in combination with a base like TEA for certain aminations.[4][5]
-
PEG 400 (Polyethylene glycol 400): A greener solvent alternative that has been shown to be effective, sometimes even without an additional base, at elevated temperatures.[2]
Q6: Which base is a good starting point for my SNAr amination?
A6: For a typical SNAr amination on a chloropyrimidine, potassium carbonate (K₂CO₃) is a good initial choice due to its moderate basicity and low cost.[1][6] If the reaction is sluggish, you can consider a stronger base or a different solvent system. Triethylamine (TEA) is also a common and effective choice, particularly in alcoholic solvents.[4][5]
Q7: Can I use microwave irradiation to accelerate my SNAr reaction?
A7: Yes, microwave irradiation can be a very effective technique to accelerate SNAr reactions and often leads to higher yields and shorter reaction times.[1]
Data Presentation
Table 1: Comparison of Solvent and Base Conditions for SNAr Amination on Pyrimidines
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | TEA | EtOH | Reflux | N/A | [4] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | p-methoxybenzylamine | None | DMSO | N/A | 49% | [6] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | p-methoxybenzylamine | None | DCM | N/A | >49% | [6] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols | K₂CO₃ | DMF | N/A | Moderate | [6] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols | NEt₃ | DCM | N/A | Higher | [6] |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | None | PEG 400 | 120 °C | 81-95% | [2] |
| 7-chloro-5-methyl-[1][2][4]triazolo[1,5-a]pyrimidine | Various amines | None | PEG 400 | 120 °C | Good | [2] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt | CHCl₃ | 40 °C | N/A | [7] |
Experimental Protocols
General Protocol for SNAr Amination using K₂CO₃ in DMF
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in DMF (5 mL).[1]
-
Add the amine (1.5 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography.
Protocol for SNAr Amination using TEA in Ethanol
-
To a solution of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde (1 mmol) in EtOH (5.0 mL), add the amine (1 mmol) and triethylamine (1 mmol).[4]
-
Heat the mixture under reflux for 3 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: A flowchart for troubleshooting common issues in SNAr reactions on pyrimidines.
Caption: Factors governing C4 vs. C2 regioselectivity in SNAr on dichloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H NMR characterization of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile and compares it with experimental data from a structurally related analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
This approach allows for a foundational understanding of the expected spectral features of the target molecule, aiding in the preliminary identification and quality assessment of synthesized batches. The guide furnishes detailed experimental protocols for acquiring high-quality NMR data and utilizes visualizations to clarify workflows and structural relationships.
Predicted ¹H NMR Profile of this compound
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct singlets. The chemical shifts are predicted based on the electronic effects of the substituents on the pyrimidine ring. The bromine atom at the C5 position is expected to exert a significant deshielding effect on the adjacent C6 proton. The methoxy and methylthio groups, being electron-donating, will have their protons appear in the upfield region of the spectrum.
Experimental ¹H NMR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine: A Comparative Benchmark
As a point of comparison, the experimental ¹H NMR data for the structurally analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is presented. This compound shares the core pyrimidine scaffold with methoxy and methylthio-like functionalities, providing valuable insights into the expected chemical shifts and multiplicities.
Comparative Analysis of ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, facilitating a direct comparison of their key spectral features.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Data Source |
| This compound | ~ 8.5 | Singlet | 1H | H-6 | Predicted |
| ~ 4.1 | Singlet | 3H | -OCH₃ | Predicted | |
| ~ 2.6 | Singlet | 3H | -SCH₃ | Predicted | |
| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 6.37 | Singlet | 1H | H-5 | Experimental |
| 4.41 | Quartet | 2H | -OCH₂CH₃ | Experimental | |
| 2.52 | Singlet | 3H | -SCH₃ | Experimental | |
| 1.37 | Triplet | 3H | -OCH₂CH₃ | Experimental |
Detailed Experimental Protocols
Acquiring high-resolution ¹H NMR spectra is crucial for accurate structural analysis. The following is a standard protocol for the characterization of pyrimidine derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming routines are often sufficient for routine analysis.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically employed.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Use a pulse angle of 30-45° to ensure adequate signal intensity without saturation.
-
The acquisition time is typically set between 2 to 4 seconds.
-
A relaxation delay of 1 to 5 seconds is recommended to allow for full relaxation of the protons.
-
The number of scans can be adjusted to achieve the desired signal-to-noise ratio (typically 8 to 64 scans).
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Visualizing Methodologies and Relationships
To further clarify the processes and structures discussed, the following diagrams are provided.
Caption: A logical workflow for the ¹H NMR characterization of a pyrimidine derivative.
Caption: Comparison of the chemical structures of the target and alternative compounds.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For Immediate Release
This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed comparison of its mass spectral characteristics with alternative analytical methodologies, supported by predicted fragmentation data and detailed experimental protocols.
Introduction
This compound is a substituted pyrimidine derivative. The structural elucidation and sensitive detection of such molecules are critical for understanding their metabolic fate, ensuring purity, and facilitating their development as therapeutic agents. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide delves into the predicted mass spectral fragmentation of this compound and outlines standardized protocols for its analysis, providing a framework for its characterization.
Predicted Mass Spectrometry Data
Due to the limited availability of public experimental mass spectra for this compound, the following data is a prediction based on the analysis of structurally similar compounds, including 5-Methoxy-2-methylthiopyrimidine and various halogenated pyrimidines. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce a distinctive M+ and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 248 | 250 | [C6H7BrN2OS]+• (Molecular Ion) | - | Moderate |
| 233 | 235 | [C5H4BrN2OS]+ | •CH3 (from -SCH3 or -OCH3) | High |
| 201 | 203 | [C5H4BrN2O]+ | •SCH3 | Moderate |
| 189 | 191 | [C5H4BrN2S]+ | •OCH3 | Low |
| 170 | 172 | [C4H2BrN2S]+• | CO, •H | Moderate |
| 124 | - | [C5H4N2S]+• | •Br | Low |
| 109 | - | [C4H2N2S]+• | •Br, •CH3 | Low |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways. The initial fragmentation is likely the loss of a methyl radical from either the methoxy or the methylthio group, leading to a stable cation. Subsequent fragmentations may involve the loss of the entire methylthio or methoxy group, followed by the cleavage of the pyrimidine ring. The presence of the bromine atom provides a distinct isotopic signature for fragment ions containing it.
Decoding the Signature of Bromine: A Guide to Interpreting Isotopic Patterns of Brominated Pyrimidines in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of brominated compounds are paramount. This guide provides a comprehensive comparison of interpreting the unique isotopic pattern of brominated pyrimidines in mass spectrometry (MS) against other analytical techniques, supported by experimental data and detailed protocols.
The presence of bromine in a molecule imparts a highly characteristic isotopic signature in its mass spectrum, serving as a powerful diagnostic tool. This arises from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[1][2] This near 1:1 ratio results in a distinctive "M+2" peak, where 'M' is the mass of the ion containing ⁷⁹Br and 'M+2' is the mass of the ion containing ⁸¹Br, with the two peaks having almost equal intensity.[3][4] This unambiguous pattern is a cornerstone for the identification of brominated molecules, including the vital class of brominated pyrimidines used in various pharmaceutical and research applications.
The Telltale Doublet: Visualizing the Bromine Isotope Pattern
The predictable isotopic distribution of bromine allows for straightforward visual identification in a mass spectrum. For a pyrimidine molecule containing a single bromine atom, the molecular ion region will display a characteristic pair of peaks of nearly equal height, separated by two mass-to-charge units (m/z).
Caption: Isotopic pattern of a monobrominated pyrimidine in MS.
Performance Comparison: Isotopic Pattern vs. Other Techniques
While the isotopic pattern is a powerful qualitative tool, its quantitative performance can be compared with other established analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Principle | Detection Limit (Typical) | Accuracy & Precision | Throughput | Selectivity |
| MS Isotopic Pattern Analysis (Full Scan) | Measures the m/z and relative abundance of all ions. Identification is based on the characteristic 1:1 M/M+2 ratio for bromine. | ng - µg range | Good for qualitative identification; semi-quantitative. Precision can be affected by spectral noise. | High | Good for identifying the presence of bromine. May have interference from co-eluting species with similar masses. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by GC, followed by MS detection. Can be used in full scan or selected ion monitoring (SIM) mode. | pg - ng range | Good for quantification, especially in SIM mode. | Moderate to High | High, especially with SIM, which targets specific m/z values. |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Separates compounds by LC, followed by fragmentation of a specific precursor ion and detection of a specific product ion (Multiple Reaction Monitoring - MRM). | fg - pg range | Excellent for quantification due to high sensitivity and specificity. | High | Very High, as it relies on both the precursor and product ion masses. |
Experimental Corner: Protocol for LC-MS/MS Analysis of 5-Bromouracil
This section details a typical experimental protocol for the quantitative analysis of a brominated pyrimidine, 5-bromouracil, in a biological matrix, showcasing the application of tandem mass spectrometry.
Objective: To quantify the concentration of 5-bromouracil in plasma samples using LC-MS/MS.
Materials:
-
5-Bromouracil analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of 5-bromouracil
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Plasma samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative, depending on the analyte's properties.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-bromouracil and the internal standard. For example, for 5-bromouracil (C₄H₃BrN₂O₂), the protonated molecule [M+H]⁺ would have m/z values of 191 (for ⁷⁹Br) and 193 (for ⁸¹Br). A characteristic fragment would then be monitored.
-
Data Analysis:
-
Quantify the concentration of 5-bromouracil by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Workflow for Brominated Pyrimidine Analysis
The general workflow for analyzing brominated pyrimidines, from sample to data interpretation, can be visualized as follows:
Caption: General workflow for analyzing brominated pyrimidines.
Conclusion
The interpretation of isotopic patterns is an invaluable and rapid method for the qualitative identification of brominated pyrimidines in mass spectrometry. Its key advantage lies in the unambiguous signature that bromine imparts, making it an excellent screening tool. However, for quantitative applications requiring high sensitivity and accuracy, hyphenated techniques such as GC-MS and particularly LC-MS/MS are superior. The choice of the analytical method will ultimately depend on the specific research question, the required level of sensitivity, and the complexity of the sample matrix. By understanding the strengths and limitations of each approach, researchers can select the most appropriate tool for their drug development and scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry analysis of affinity-purified cytoplasmic translation initiation complexes from human and fly cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Monitoring Reactions of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Comparative Guide to Analytical Protocols
For researchers, scientists, and professionals in drug development engaged in the synthesis and application of pyrimidine derivatives, precise and efficient reaction monitoring is paramount. This guide provides a comparative overview of analytical methodologies for tracking the progress of reactions involving 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. The primary focus is on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, with detailed comparisons to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Overview of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on several factors including the chemical properties of the analyte, the complexity of the reaction mixture, and the type of data required (qualitative, quantitative, kinetic). Below is a summary of the performance characteristics of LC-MS, GC-MS, and NMR for the analysis of pyrimidine derivatives.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Applicability | Broadly applicable to a wide range of pyrimidine derivatives, including thermally labile and non-volatile compounds. | Suitable for volatile and thermally stable pyrimidine derivatives. Derivatization may be required for polar compounds. | Excellent for structural elucidation and real-time, non-destructive monitoring of reaction kinetics and intermediates.[1][2][3] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range, especially with tandem MS (MS/MS).[4][5] | High sensitivity, particularly for compounds that are readily volatile. | Generally lower sensitivity compared to MS-based methods, requiring higher sample concentrations. |
| Selectivity | High selectivity, especially with MS/MS, allowing for the differentiation of compounds with the same mass-to-charge ratio through fragmentation patterns. | High selectivity based on chromatographic retention time and mass spectral fragmentation. | High structural selectivity, providing detailed information about the chemical environment of each atom. |
| Speed | Rapid analysis times, typically within minutes per sample.[6] | Fast analysis, with run times often under 30 minutes. | Can provide real-time data, with spectra acquired in seconds to minutes.[1][2] |
| Sample Preparation | Generally simple, often involving dilution of the reaction mixture.[7] | May require extraction and derivatization to improve volatility and thermal stability. | Minimal sample preparation is typically needed, often just dilution in a deuterated solvent. |
Experimental Protocols
LC-MS/MS Protocol for Pyrimidine Derivatives
This protocol is adapted from a method developed for the structurally similar compound, 5-Methoxy-2-methylthiopyrimidine, and is expected to be highly effective for this compound with minimal optimization.[7]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a suitable starting point.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound of interest and any reaction byproducts. For example: 5% B to 95% B over 5 minutes.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for pyrimidine derivatives.
-
Scan Mode: For reaction monitoring, a full scan mode can be used to identify all components. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.
-
Key Ions to Monitor: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass-to-charge ratio (m/z) for this compound should be calculated and used for monitoring. The presence of bromine will result in a characteristic isotopic pattern (M and M+2) that can be used for confirmation.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the instrument. A dilution factor of 1000x or higher is common.
-
Vortex the sample and centrifuge to pellet any solid particles.
-
Transfer the supernatant to an autosampler vial for analysis.
GC-MS Protocol for Volatile Pyrimidine Derivatives
This method is suitable if this compound and its reaction components are thermally stable and volatile. This protocol is based on a method for the related compound 5-Methoxy-2-methylthiopyrimidine.[7]
Instrumentation:
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.[7]
-
Injector Temperature: 250 °C.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Mass Range: m/z 40-400.[7]
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction if the reaction solvent is not compatible with the GC column (e.g., extract with ethyl acetate from an aqueous reaction mixture).
-
Dry the organic extract over a drying agent (e.g., sodium sulfate).
-
Dilute the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).
Real-Time NMR Spectroscopy
NMR spectroscopy offers a non-invasive method to monitor reactions in real-time, providing kinetic and mechanistic data.[1][2][3]
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-through NMR tube or by periodically taking samples.
Experimental Setup:
-
The reaction is set up in a suitable deuterated solvent.
-
If using a flow system, the reaction mixture is continuously pumped through the NMR flow cell.
-
For manual sampling, aliquots are taken at regular intervals, quenched (if necessary), and quickly analyzed.
-
¹H NMR spectra are typically acquired. The disappearance of starting material signals and the appearance of product signals are monitored over time.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for reaction monitoring using LC-MS and a conceptual reaction pathway.
Caption: LC-MS experimental workflow for reaction monitoring.
Caption: Conceptual reaction pathway for synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Publicación [silice.csic.es]
- 3. Magritek [magritek.com]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine and 5-bromo-2-chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine and 5-bromo-2-chloropyrimidines, two classes of reagents pivotal in the synthesis of novel compounds for pharmaceutical and materials science applications. Understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning and the efficient development of new chemical entities.
Executive Summary
The reactivity of these pyrimidine derivatives in common cross-coupling reactions is primarily governed by the nature of the substituents on the pyrimidine ring. For 5-bromo-2-chloropyrimidines, the well-established halogen reactivity trend (Br > Cl) in palladium-catalyzed reactions dictates that the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization at the 5-position.
In the case of this compound, the electronic effects of the methoxy and methylthio groups play a significant role. The electron-donating 4-methoxy group can modulate the overall reactivity of the ring, while the 2-methylthio group is generally a less facile leaving group in cross-coupling reactions compared to a chlorine atom, often requiring specific activation. The C-5 bromine remains the primary site for palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of pyrimidine scaffolds. The comparative reactivity of the two subject compounds in Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings is discussed below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In both 5-bromo-2-chloropyrimidines and this compound, the reaction is expected to proceed selectively at the C-5 position, displacing the bromide.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 5-bromo-2-chloropyrimidines | This compound |
| Primary Reactive Site | C-5 (C-Br bond)[1] | C-5 (C-Br bond) |
| Relative Reactivity | Generally higher due to the electron-withdrawing nature of the 2-chloro substituent activating the ring. | Potentially lower due to the electron-donating 4-methoxy group, which can decrease the ring's susceptibility to oxidative addition. |
| Leaving Group at C-2 | The C-Cl bond is less reactive and typically remains intact under standard conditions for C-Br coupling.[1] | The C-SMe group is generally not a good leaving group in Suzuki coupling without prior oxidation to a sulfone.[2] |
| Typical Yields for C-5 Coupling | Good to excellent yields are commonly reported. | Moderate to good yields can be expected, though reaction conditions may require more optimization. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the C-5 bromine is the more reactive site for this transformation in both classes of compounds.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 5-bromo-2-chloropyrimidines | This compound |
| Primary Reactive Site | C-5 (C-Br bond)[3] | C-5 (C-Br bond) |
| Chemoselectivity | High selectivity for the C-Br bond over the C-Cl bond is achievable with careful selection of catalyst and conditions.[3] | High selectivity for the C-Br bond is expected as the C-SMe bond is not reactive under these conditions. |
| Influence of Substituents | The 2-chloro group activates the pyrimidine ring towards palladium catalysis. | The 4-methoxy group's electron-donating effect might slightly decrease the reactivity of the C-Br bond towards oxidative addition. |
| Potential Side Reactions | At higher temperatures or with more active catalysts, amination at the C-2 position can occur. | The methylthio group is generally stable under Buchwald-Hartwig conditions. |
Stille Coupling
The Stille coupling offers another avenue for C-C bond formation. The reactivity trend observed in Suzuki-Miyaura and Buchwald-Hartwig reactions holds for the Stille coupling as well, with the C-5 bromine being the preferred site of reaction.
Table 3: Comparison of Reactivity in Stille Coupling
| Feature | 5-bromo-2-chloropyrimidines | This compound |
| Primary Reactive Site | C-5 (C-Br bond) | C-5 (C-Br bond) |
| Relative Reactivity | The C-Br bond is significantly more reactive than the C-Cl bond. | The C-Br bond is the primary site for coupling. |
| Leaving Group at C-2 | The C-Cl bond is unreactive under typical Stille conditions for C-Br coupling. | The C-SMe group is not a leaving group in Stille coupling. |
| Considerations | The toxicity of organotin reagents is a significant drawback of this method.[4][5] | Similar to other cross-coupling reactions, the electron-donating 4-methoxy group may necessitate more forcing reaction conditions compared to 5-bromo-2-chloropyrimidines. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidines
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyrimidine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction : Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidines
-
Reaction Setup : In an oven-dried, sealable reaction tube, combine the 5-bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition : Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction : Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic transformations.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of reactive sites in the two pyrimidine derivatives.
Conclusion
Both 5-bromo-2-chloropyrimidines and this compound are valuable building blocks for organic synthesis, offering selective functionalization at the 5-position via palladium-catalyzed cross-coupling reactions. The choice between these reagents will depend on the specific synthetic strategy and the desired final product. 5-bromo-2-chloropyrimidines offer a more activated system with the potential for subsequent functionalization at the 2-position under more forcing conditions. In contrast, this compound provides a scaffold where the 2-position is generally less reactive in cross-coupling reactions, which can be advantageous when selective C-5 functionalization is the primary goal. The presence of the methoxy group also offers a point of electronic modulation of the pyrimidine ring. Researchers should consider these reactivity profiles when designing synthetic routes to new and complex molecular architectures.
References
A Comparative Guide to the Suzuki Coupling of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine and Other Halogenated Pyrimidines
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine core.
This guide provides an objective comparison of the performance of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine in Suzuki coupling reactions against its chloro and iodo analogs. The selection of the halogenated pyrimidine substrate is a critical decision in synthesis design, directly impacting reaction efficiency, cost, and downstream processing. This comparison is supported by experimental data from closely related systems to provide a clear framework for substrate selection and reaction optimization.
General Reactivity Principles
The reactivity of halogenated pyrimidines in Suzuki-Miyaura coupling is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen : The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the Suzuki coupling is I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are the least reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1][2]
-
Influence of Substituent Position : The electronic nature of the pyrimidine ring, being electron-deficient, influences the reactivity of the attached halogens. The electron-donating 4-methoxy group and 2-methylthio group can modulate the electron density of the ring, which may slightly influence the reactivity of the C5-halogen bond towards oxidative addition.[2]
Quantitative Data Comparison
| Halogenated Pyrimidine | Typical Catalyst System | Typical Base | Typical Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 5-Iodo -4-methoxy-2-(methylthio)pyrimidine (projected) | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | RT-80 | 2-12 | 75-95 |
| 5-Bromo -4-methoxy-2-(methylthio)pyrimidine (projected) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 |
| 5-Chloro -4-methoxy-2-(methylthio)pyrimidine (projected) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | 24-48 | 40-70 |
Note: The data presented in this table are representative and based on analogous reactions with 5-halo-2,4-bis(methylthio)pyrimidines. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a 5-halopyrimidine with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
5-Halo-4-methoxy-2-(methylthio)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution : Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
A Comparative Guide to the Synthetic Utility of 2-(Methylthio)pyrimidines versus 2-Chloropyrimidines
For researchers and professionals in drug development, the strategic functionalization of the pyrimidine scaffold is a critical aspect of medicinal chemistry. The choice of leaving group at the 2-position significantly influences the synthetic routes available. This guide provides an objective comparison between 2-(methylthio)pyrimidines and 2-chloropyrimidines, highlighting their respective advantages in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a wide array of functional groups onto the pyrimidine ring. The efficiency of this reaction is heavily dependent on the nature of the leaving group and the electronic properties of the pyrimidine core.
2-Chloropyrimidines: The chlorine atom is a moderately good leaving group and is electron-withdrawing, which enhances the electrophilicity of the C-2 position, making it susceptible to nucleophilic attack. Reactions typically require elevated temperatures or the use of strong nucleophiles to proceed to completion.
2-(Methylthio)pyrimidines: The methylthio (-SMe) group itself is a relatively poor leaving group for SNAr. However, its true synthetic advantage lies in its capacity for oxidative activation. The sulfur atom can be easily oxidized to a methylsulfinyl (-SOMe) or, more commonly, a methylsulfonyl (-SO₂Me) group.[1][2] The resulting 2-(methylsulfonyl)pyrimidine is a highly reactive intermediate. The methylsulfonyl group is an exceptional leaving group due to its strong electron-withdrawing nature and its ability to stabilize the negative charge in the transition state.[3] This activation allows SNAr reactions to occur under much milder conditions and often with higher yields compared to their 2-chloro counterparts.[1]
Comparative Data: Nucleophilic Aromatic Substitution
The following table summarizes typical yields for the reaction of various nucleophiles with 2-substituted pyrimidines. The data illustrates the superior reactivity of the 2-methylsulfonyl group, derived from the 2-methylthio precursor.
| Nucleophile | Substrate | Product | Typical Yield (%) | Reference |
| Amines (R₂NH) | 2-Chloropyrimidine | 2-Aminopyrimidine | 50-80 | [4] |
| Amines (R₂NH) | 2-(Methylsulfonyl)pyrimidine | 2-Aminopyrimidine | 85-98 | [2] |
| Alkoxides (RO⁻) | 2-Chloropyrimidine | 2-Alkoxypyrimidine | 60-85 | [5] |
| Alkoxides (RO⁻) | 2-(Methylsulfonyl)pyrimidine | 2-Alkoxypyrimidine | 90-95 | [6] |
| Thiolates (RS⁻) | 2-Chloropyrimidine | 2-(Alkylthio)pyrimidine | 70-90 | [7] |
| Thiolates (RS⁻) | 2-(Methylsulfonyl)pyrimidine | 2-(Alkylthio)pyrimidine | 90-98 | [2] |
Utility in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the pyrimidine substrate is paramount in these transformations.
2-Chloropyrimidines: As with other aryl chlorides, 2-chloropyrimidines are viable substrates for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] However, they are generally less reactive than the corresponding bromides or iodides, often requiring more specialized, electron-rich phosphine ligands and higher catalyst loadings or temperatures to achieve efficient conversion.[8]
2-(Methylthio)pyrimidines: The methylthio group itself is generally not a suitable leaving group for direct palladium-catalyzed cross-coupling.[9] However, the highly reactive 2-methylsulfonyl derivative can participate in these reactions, serving as an effective alternative to halides.[6] This two-step sequence (oxidation followed by coupling) provides a powerful method for diversification.
Comparative Data: Suzuki-Miyaura Coupling
This table compares the performance of 2-chloropyrimidines and 2-(methylsulfonyl)pyrimidines in a typical Suzuki-Miyaura reaction with phenylboronic acid.
| Substrate | Catalyst System | Product | Typical Yield (%) | Reference |
| 2-Chloropyrimidine | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenylpyrimidine | 65-85 | [10] |
| 2-(Methylsulfonyl)pyrimidine | Pd(dppf)Cl₂, K₃PO₄ | 2-Phenylpyrimidine | 80-95 | [6] |
Comparative Data: Buchwald-Hartwig Amination
This table compares the amination of 2-chloropyrimidines and 2-(methylsulfonyl)pyrimidines with a representative secondary amine, morpholine.
| Substrate | Catalyst System | Product | Typical Yield (%) | Reference |
| 2-Chloropyrimidine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Morpholinopyrimidine | 70-90 | |
| 2-(Methylsulfonyl)pyrimidine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-Morpholinopyrimidine | 85-95 | [2] |
Synthetic Strategy and Workflow
The choice between a 2-chloro and a 2-methylthio pyrimidine defines the overall synthetic strategy. Using a 2-chloropyrimidine offers a more direct, one-step approach for cross-coupling, whereas the 2-methylthio group provides a platform for tunable reactivity via an oxidation step.
Caption: Comparison of synthetic routes.
Experimental Protocols
Protocol 1: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
This protocol describes the conversion of the less reactive methylthio ether into the highly reactive methylsulfonyl derivative, a key step for enhancing its leaving group ability.
Caption: Workflow for oxidation of 2-(methylthio)pyrimidine.
Methodology:
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-(methylsulfonyl)pyrimidine.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 2-substituted pyrimidine with an arylboronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Methodology:
-
To a reaction vessel, add the 2-substituted pyrimidine (1.0 eq), arylboronic acid (1.2 eq), a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[11]
-
Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.[11]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between a 2-substituted pyrimidine and an amine.
Methodology:
-
In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine the 2-substituted pyrimidine (1.0 eq), the amine (1.2 eq), a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the appropriate phosphine ligand (e.g., BINAP, 0.08 eq).[12]
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the vessel and heat to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired 2-aminopyrimidine product.[12]
Conclusion
Both 2-(methylthio)pyrimidines and 2-chloropyrimidines are valuable precursors in organic synthesis, but they offer distinct strategic advantages.
-
2-Chloropyrimidines are ideal for direct, one-step palladium-catalyzed cross-coupling reactions, particularly when forcing conditions or specialized catalysts are accessible. They serve as reliable, commercially available starting materials for straightforward synthetic sequences.
-
2-(Methylthio)pyrimidines provide superior synthetic flexibility, especially for nucleophilic aromatic substitution. The ability to oxidize the methylthio group to a highly potent methylsulfonyl leaving group allows for SNAr reactions under significantly milder conditions with a broader range of nucleophiles. This two-step activation strategy often leads to higher yields and cleaner reactions, making it a powerful tool for the late-stage functionalization of complex molecules and the construction of diverse chemical libraries.
The ultimate choice depends on the specific synthetic target, the desired reaction sequence, and the required level of reactivity. For rapid C-C or C-N bond formation via cross-coupling, a 2-chloropyrimidine is a direct choice. For complex syntheses requiring high-yielding, mild SNAr reactions, the tunable reactivity of a 2-(methylthio)pyrimidine is often the superior option.
References
- 1. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Structural Validation of Substituted Pyrimidines: NMR vs. MS
The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For substituted pyrimidines, a class of heterocyclic compounds prevalent in medicinal chemistry, unambiguous structural validation is critical to ensure that the desired molecule has been synthesized and to understand its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable and complementary analytical techniques for this purpose.[2][3] This guide provides an objective comparison of their performance in the structural elucidation of substituted pyrimidines, supported by representative data and detailed experimental protocols.
Performance Comparison: NMR vs. Mass Spectrometry
NMR and MS provide orthogonal and complementary information for comprehensive structural analysis.[2] While MS excels in providing precise molecular weight and fragmentation data, NMR offers detailed insights into the molecular framework and the connectivity of atoms.[4][5]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D structure, atom connectivity (through-bond & through-space), stereochemistry.[5] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[6] |
| Sensitivity | Lower (micrograms to milligrams).[2][4] | High (nanograms to picograms).[2][4] |
| Sample Requirements | ~0.5-5 mg dissolved in ~0.5 mL of deuterated solvent.[7] | ~1 µg/mL solution.[1] |
| Quantitative Ability | Intrinsically quantitative; signal intensity is directly proportional to the number of nuclei.[2] | Quantitation is more complex and often requires isotopic standards.[4] |
| Analysis Time | Longer (minutes to hours per experiment).[2] | Rapid (seconds to minutes per sample).[2] |
| Strengths | Unambiguous structure determination, analysis of isomers.[8] | High throughput, compatibility with chromatography (LC-MS, GC-MS), analysis of complex mixtures.[6] |
| Limitations | Low sensitivity, potential for signal overlap in complex molecules.[9] | Destructive technique, struggles with isomeric differentiation, ionization variability.[3] |
Representative Data for Substituted Pyrimidines
The following tables summarize typical data obtained from NMR and MS analyses for the structural validation of substituted pyrimidines.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a Pyrimidine Scaffold
Note: Chemical shifts are highly dependent on the specific substituents, solvent, and pH. The values below are general ranges.
| Position on Pyrimidine Ring | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2-H | 8.5 - 9.0 | 155 - 165 |
| C4-H / C6-H | 8.5 - 9.0 | 155 - 165 |
| C5-H | 7.0 - 7.5 | 120 - 135 |
Data synthesized from principles described in[9][10][11][12].
Table 2: Common Mass Spectrometry Fragmentation Patterns for Pyrimidine Derivatives
The fragmentation of pyrimidine-based compounds in a mass spectrometer provides valuable structural clues.[1]
| Precursor Ion Feature | Common Fragmentation Pathway | Resulting Fragment |
| Substituted Amino Group | Loss of the substituent on the amine | [M - R]+ |
| Alkoxy Substituent | Loss of the alkyl group | [M - Alkyl]+ |
| Pyrimidine Ring | Retro-Diels-Alder reaction | Cleavage into smaller charged fragments |
| Thione Group (C=S) | Loss of sulfur or related fragments | [M - S]+ or [M - HS]+ |
Fragmentation patterns are based on general principles of mass spectrometry and specific studies on pyrimidine derivatives.[13]
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible and reliable data.
Protocol 1: NMR Spectroscopy Analysis
This protocol outlines the steps for acquiring ¹H, ¹³C, and 2D NMR spectra for a synthesized substituted pyrimidine.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified pyrimidine derivative.
-
Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[14]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the probe temperature, typically ambient temperature unless otherwise required.[15]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[16]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C.[16]
-
2D NMR (COSY, HSQC, HMBC): If the structure is not immediately evident from 1D spectra, acquire two-dimensional spectra.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond connectivity).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (long-range ¹H-¹³C connectivity).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[14]
-
Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is suitable for confirming the molecular weight and purity of a substituted pyrimidine derivative.[1]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a solvent like methanol or acetonitrile.[17]
-
Dilute this stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase composition.[1]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[17]
-
-
LC-MS System Configuration:
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a typical starting point.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing heterocycles like pyrimidines.[1]
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): For structural information, perform fragmentation of the parent ion using collision-induced dissociation (CID). This provides characteristic fragment ions that help in confirming the structure.[6]
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺).
-
If using high-resolution MS (HRMS), calculate the elemental formula from the accurate mass measurement.
-
Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.[13]
-
Visualizing Workflows and Pathways
Diagrams are essential for representing complex relationships and workflows in a clear, concise manner.
References
- 1. benchchem.com [benchchem.com]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
X-ray Crystallography of Functionalized Pyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of functionalized pyrimidine derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides unparalleled atomic-level insights into the conformation, stereochemistry, and intermolecular interactions of these therapeutically important molecules. This guide offers a comparative analysis of the crystallographic data of several functionalized pyrimidine derivatives, details the experimental protocols for their structural determination, and visualizes a key signaling pathway influenced by pyrimidine metabolism.
Comparative Crystallographic Data of Functionalized Pyrimidine Derivatives
The following table summarizes the key crystallographic parameters for a selection of functionalized pyrimidine derivatives reported in recent literature. These compounds exhibit a range of biological activities, from anticancer to enzyme inhibition, and their structural data provides a foundation for understanding their mechanisms of action.
| Compound Name/Class | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Pyrazolo[3,4-d]pyrimidine derivative (P1) | C₁₄H₁₃N₅O | Monoclinic | P2₁/c | 12.9432(4) | 9.3084(4) | 13.4650(5) | 90 | 101.357(2) | 90 | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative (P2) | C₁₆H₁₃N₅O | Monoclinic | P2₁/c | 15.932(1) | 8.021(1) | 11.585(1) | 90 | 97.53(1) | 90 | [1] |
| Thiazolo[4,5-d]pyrimidine derivative (2e) | C₁₂H₅F₄N₃OS₂ | Monoclinic | P2₁/n | 7.989(1) | 13.543(2) | 13.689(2) | 90 | 98.45(1) | 90 | [2] |
| Thiazolo[4,5-d]pyrimidine derivative (4b) | C₁₂H₈F₃N₅S₂ | Monoclinic | P2₁/c | 11.854(2) | 8.456(1) | 15.189(2) | 90 | 109.56(1) | 90 | [2] |
| Pyrimethamine:2-aminobenzoic acid salt | C₁₂H₁₃ClN₄·C₇H₇NO₂·C₂H₅OH·H₂O | Triclinic | P-1 | 8.9311(3) | 10.5192(4) | 13.1169(5) | 81.348(2) | 84.156(2) | 74.341(2) | [3] |
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | C₁₇H₁₀ClN₃OS | Monoclinic | P2₁/c | 10.123(1) | 11.345(1) | 13.567(2) | 90 | 94.34(1) | 90 | [4] |
Experimental Protocols for X-ray Crystallography
The determination of the crystal structures of functionalized pyrimidine derivatives involves a series of meticulous steps, from crystal growth to data analysis. While specific parameters may vary, a general workflow is outlined below.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.[5] Common crystallization techniques for pyrimidine derivatives include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (the precipitant). This can be done in either a hanging drop or sitting drop setup.
-
Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and crystal formation.[6]
Data Collection and Processing
Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to the X-ray beam and rotated, while the detector records the diffraction pattern at various orientations.[7] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[8] Software such as SAINT and SADABS are commonly used for data integration and absorption correction.[8]
Structure Solution and Refinement
The final step is to determine the arrangement of atoms within the crystal lattice and refine the structural model.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXTL.[8]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods.[8] This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Signaling Pathway: Pyrimidine Metabolism and Cancer Chemoresistance
Functionalized pyrimidine derivatives often exert their therapeutic effects by modulating key cellular signaling pathways. The de novo pyrimidine synthesis pathway is crucial for cell proliferation and is frequently upregulated in cancer cells, contributing to chemoresistance.[9][10] The following diagram illustrates the interplay between pyrimidine metabolism and major cancer-related signaling pathways.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
For researchers and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient. 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a key building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing its purity, alongside alternative analytical techniques, supported by detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
Reverse-phase HPLC (RP-HPLC) is the most prevalent and reliable method for determining the purity of pyrimidine derivatives due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This technique separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3][4]
Comparison of Potential HPLC Methodologies
Based on established methods for analogous pyrimidine compounds, several RP-HPLC approaches can be successfully employed. The primary variables in method development are the choice of stationary phase (column) and the composition of the mobile phase.
| Parameter | Method A (Recommended) | Method B (Alternative) | Method C (Alternative) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer (pH 3.0) | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min | 20% B to 80% B over 20 min | 15% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detection (UV) | 254 nm | 260 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL | 5 µL |
Rationale for Recommended Method: A C18 column provides excellent hydrophobic retention for a broad range of organic molecules, making it a robust starting point.[4] The use of acetonitrile as the organic modifier often results in sharper peaks and lower backpressure compared to methanol. A formic acid additive is volatile, making this method compatible with mass spectrometry (MS) if further impurity identification is required.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol outlines a standard procedure for the purity determination using the recommended HPLC method (Method A).
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Purity Calculation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process, from sample receipt to the final report.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative and Complementary Purity Assessment Methods
While HPLC is the gold standard, other techniques can provide complementary information, especially for structural confirmation and identification of specific impurity types.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility, identification by mass spectrum. | High resolution for volatile impurities; definitive identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei. | Provides detailed structural information; can identify unknown impurities. | Lower sensitivity for trace impurities compared to HPLC. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Combines HPLC's separation power with MS's identification capability. | More complex instrumentation and method development. |
The choice of analytical method depends on the specific requirements of the analysis. For routine quality control and quantitative purity determination, HPLC-UV is highly effective. For impurity identification and structural elucidation, hyphenated techniques like LC-MS or complementary methods like NMR are invaluable.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors. In case of a spill, it should be cleaned up immediately and the absorbent materials treated as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste process. Adherence to the following systematic procedure is crucial for safe and compliant disposal.
-
Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.[1]
-
Do not mix this waste with other chemical waste streams to avoid potentially reactive mixtures.[2] The container should be exclusively for this compound and any directly contaminated materials, such as weighing paper or pipette tips.
-
-
Container Selection and Labeling:
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
The container must be in good condition with a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container immediately.[3] The label must be completed with the following information:
-
Full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The quantity of the waste.
-
The date of waste generation.[3]
-
The specific location of origin (e.g., laboratory and room number).[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms.[3]
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[4]
-
This area should be accessible only to trained personnel and clearly marked with a "Hazardous Waste" sign.[4]
-
Ensure the storage area does not interfere with normal laboratory operations.[4]
-
-
Arranging for Disposal:
-
Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3] Contact your EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[3][5]
-
A licensed disposal company should handle the ultimate disposal, which may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.[1]
-
Quantitative Waste Management Guidelines
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA). These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Source |
| Maximum Total Hazardous Waste Volume per Laboratory | 25 gallons | [6] |
| Maximum Reactive Acutely Hazardous Waste Volume | 1 quart | [6] |
| Container Fill Level for Pickup Request | ≤ ¾ full | [6] |
| Maximum Laboratory Waste Storage Time | 150 days (or as per institutional policy) | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-Bromo-4-methoxy-2-(methylthio)pyrimidine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. The following procedures are based on established best practices for handling similar pyrimidine derivatives and brominated organic compounds in a laboratory setting.[1][2] It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound, if available, and adhere to your institution's safety protocols.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety when working with this compound.[3] The recommended PPE, based on data from similar compounds, is summarized below.
Table 1: Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[3][5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[3][5] Disposable nitrile gloves can offer short-term protection.[3] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[2] |
| Respiratory | N95 Respirator or higher | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood, if there is a risk of aerosolization, or if exposure limits are exceeded.[6] Fit-testing is required for N95 masks.[7] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are standard laboratory practice to protect against accidental spills.[2] |
II. Operational Plan: Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound. All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to prevent inhalation exposure.[8][9]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Reagent Handling and Reaction Setup:
-
Post-Procedure:
III. Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination.[2] All waste must be treated as hazardous.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated solid hazardous waste container.[1] |
| Liquid Waste | Unused product and solutions containing the compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[12] |
| Empty Containers | Do not reuse empty containers.[2] They should be disposed of in the same manner as the chemical waste.[2][12] |
Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other laboratory waste.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][6]
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
Table 3: Emergency Response
| Incident | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[6][8] Seek medical attention if irritation persists.[6] |
| Eye Contact | Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[6][8] If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[4] Give large amounts of water or milk to dilute the substance.[8] Seek immediate medical attention.[8] |
| Spill | Evacuate the area.[2] For small spills, use an inert absorbent material, collect it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.[8] Prevent the chemical from entering drains.[2][12] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. pogo.ca [pogo.ca]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
